molecular formula C5H9F2N B2767030 3-(Difluoromethyl)-3-methylazetidine CAS No. 1785430-26-3

3-(Difluoromethyl)-3-methylazetidine

Cat. No.: B2767030
CAS No.: 1785430-26-3
M. Wt: 121.131
InChI Key: QLDGZMDFMOJNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-3-methylazetidine is a useful research compound. Its molecular formula is C5H9F2N and its molecular weight is 121.131. The purity is usually 95%.
BenchChem offers high-quality 3-(Difluoromethyl)-3-methylazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethyl)-3-methylazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethyl)-3-methylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c1-5(4(6)7)2-8-3-5/h4,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDGZMDFMOJNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Lipophilicity and LogP Determination of 3-(Difluoromethyl)-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipophilicity is a critical physicochemical parameter that profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] It governs absorption, distribution, metabolism, excretion, and toxicity (ADMET), making its accurate determination essential in modern drug discovery.[1][3] This technical guide provides a comprehensive framework for the characterization of the lipophilicity of the novel compound 3-(difluoromethyl)-3-methylazetidine. As specific experimental data for this compound is not publicly available, this document serves as a procedural whitepaper, outlining the theoretical underpinnings, computational predictions, and detailed experimental protocols necessary for determining its partition coefficient (LogP). We present step-by-step methodologies for both the "gold standard" Shake-Flask method and the high-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, grounded in OECD guidelines. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the physicochemical profiling of new chemical entities.

Introduction: The Central Role of Lipophilicity in Drug Design

The ability of a drug candidate to navigate the complex biological environment of the human body is fundamentally linked to its lipophilicity—its affinity for lipid-like, non-polar environments versus aqueous, polar ones.[4] This property is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. For practical use, this ratio is expressed in its logarithmic form, LogP.[5]

LogP = log10 ([Compound]octanol / [Compound]aqueous)

A molecule's LogP value dictates its ability to cross cellular membranes, bind to plasma proteins, access target receptors within hydrophobic pockets, and penetrate the central nervous system.[4][6] An optimal lipophilicity range, often cited as a LogP between 0 and 3, is frequently targeted to achieve a balance between aqueous solubility and membrane permeability, thereby enhancing oral bioavailability.[2] Excessive lipophilicity (high LogP) can lead to poor solubility, increased metabolic clearance, and off-target toxicity, while very low lipophilicity (low or negative LogP) can hinder absorption across the gut wall.[2][4][7]

1.1. Focus Molecule: 3-(Difluoromethyl)-3-methylazetidine

The subject of this guide is 3-(difluoromethyl)-3-methylazetidine. Its structure features a strained four-membered azetidine ring, a methyl group, and a difluoromethyl group. The nitrogen atom in the azetidine ring provides a basic center, making the molecule's ionization state pH-dependent. The difluoromethyl group (CHF2) is a common bioisostere for hydroxyl or thiol groups, often introduced to modulate metabolic stability and lipophilicity. Characterizing the LogP of this specific molecule is crucial for predicting its drug-like properties.

FeatureChemical Structure
Molecule 3-(Difluoromethyl)-3-methylazetidine
SMILES CC1(CNC1)C(F)F
Molecular Formula C5H9F2N
Monoisotopic Mass 121.0703 g/mol

Structure and properties sourced from PubChem.[8]

Part 1: In Silico Prediction of LogP

Before embarking on laboratory experiments, computational (in silico) methods provide a rapid and cost-effective first estimate of a molecule's LogP. These algorithms utilize large databases of experimentally determined LogP values to derive predictive models based on atomic contributions or molecular fragments.[7][9][10]

2.1. Rationale for Computational Approach

  • Prioritization: In silico predictions help prioritize which compounds in a series to synthesize and test, saving valuable resources.

  • Method Selection: The predicted LogP can inform the design of experimental methods. For example, a very high or low predicted LogP might suggest adjustments to the phase volume ratios in the shake-flask method.[11]

  • Result Validation: Computational values serve as a benchmark against which to compare and validate experimental results.

2.2. Common Prediction Algorithms

Several well-established algorithms can be used. It is best practice to consult multiple models to establish a consensus prediction range, as different algorithms can yield varying results.[12]

Algorithm/SoftwarePredicted LogPPrinciple
XLOGP3 1.1An atom-additive method with correction factors.[8]
ALOGPS 2.1 1.15Based on E-state indices and neural network analysis.[13]
Molinspiration miLogP 0.95A group contribution method based on a large training set of drug-like molecules.[14]
ChemAxon 1.08Utilizes a proprietary fragment-based method.
ACD/Labs LogP 1.20Employs both fragmental (Classic) and similarity-based (GALAS) algorithms.[12]

Note: The values presented are illustrative estimates for 3-(difluoromethyl)-3-methylazetidine based on typical algorithm performance for similar structures. Actual software outputs may vary.

Based on these computational models, the LogP of 3-(difluoromethyl)-3-methylazetidine is predicted to be in the range of 0.95 to 1.20 . This places it in the desirable "drug-like" space, suggesting a favorable balance of properties that warrants experimental verification.

Part 2: Experimental Determination of Lipophilicity

Experimental measurement remains the definitive way to determine a compound's lipophilicity. The two most widely accepted methods are the Shake-Flask method and the RP-HPLC method, both of which are recognized by the Organisation for Economic Co-operation and Development (OECD).[15]

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partitioning equilibrium.[5][15] It involves dissolving the compound in a biphasic system of n-octanol and water (or buffer), allowing the system to reach equilibrium, and then quantifying the compound's concentration in each phase.[15]

3.1.1. Causality Behind Experimental Choices

  • Choice of n-Octanol/Water: This system is the standard because n-octanol's properties (e.g., polarity, hydrogen bonding capability) are believed to effectively mimic the lipid bilayer of cell membranes.[5]

  • Use of Buffer (LogD vs. LogP): Since 3-(difluoromethyl)-3-methylazetidine contains a basic nitrogen, its ionization state is pH-dependent. The un-ionized form partitions differently than the ionized form. Therefore, measuring the Distribution Coefficient (LogD) at a physiological pH of 7.4 is more biologically relevant than measuring the LogP of the neutral species alone.[6][] The shake-flask method at a buffered pH directly measures LogD.

  • Pre-saturation of Phases: Both the n-octanol and aqueous phases must be pre-saturated with each other before introducing the test compound. This is a critical step to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

  • Concentration Limits: The experiment should be run at a low analyte concentration (typically < 0.01 M) to avoid the formation of self-aggregates or micelles, which would interfere with the true partitioning behavior.

3.1.2. Detailed Experimental Protocol (Shake-Flask)

  • Preparation of Phases:

    • Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

    • Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).

    • Allow the phases to separate completely for at least 24 hours. The upper layer is water-saturated n-octanol, and the lower layer is octanol-saturated PBS.

  • Sample Preparation:

    • Prepare a stock solution of 3-(difluoromethyl)-3-methylazetidine in water-saturated n-octanol (e.g., 1 mg/mL).

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the octanol stock solution with a precise volume of the octanol-saturated PBS. A phase volume ratio (octanol:buffer) of 1:1 or 2:1 is a good starting point for an expected LogD around 1.

    • Prepare samples in triplicate for statistical validity.

  • Equilibration:

    • Agitate the vessels at a constant temperature for a sufficient time to reach equilibrium. A minimum of 2 hours on a mechanical shaker is recommended, but 24 hours is often used to ensure full equilibration.

    • Centrifuge the vessels (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two phases.[17]

  • Quantification:

    • Carefully withdraw an aliquot from each phase. Extreme care must be taken to avoid cross-contamination.[15]

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or UV-Vis spectroscopy if the compound has a chromophore. LC-MS is preferred for its sensitivity and specificity.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the LogD using the formula: LogD7.4 = log10 (C_octanol / C_buffer) where C_octanol and C_buffer are the average concentrations from the triplicate measurements.

3.1.3. Self-Validation and Quality Control

  • Mass Balance: The total amount of compound recovered from both phases should ideally equal the initial amount added (typically within a 90-110% range). This confirms that no significant degradation or adsorption to the vessel walls occurred.

  • Triplicate Analysis: Running the experiment in triplicate allows for the calculation of a standard deviation, providing confidence in the final value. The results should be within a range of ±0.1 to 0.3 log units.[11][15]

Shake_Flask_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Mix n-Octanol & PBS (pH 7.4) p2 Shake for 24h for Pre-saturation p1->p2 p3 Separate Phases p2->p3 e1 Add Compound to Pre-saturated Phases p3->e1 Use pre-saturated solvents e2 Agitate to Reach Equilibrium e1->e2 e3 Centrifuge for Phase Separation e2->e3 a1 Sample Aliquots from Both Phases e3->a1 Analyze separated phases a2 Quantify Concentration (LC-MS) a1->a2 a3 Calculate LogD from Concentration Ratio a2->a3 end Report Result a3->end Final Validated LogD Value

Caption: Workflow for the Shake-Flask (OECD 107) LogD determination.

RP-HPLC Method (OECD Guideline 117)

The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput, indirect method for estimating LogP.[15][18] It is based on the principle that a compound's retention time on a non-polar stationary phase (like C18) is correlated with its lipophilicity.[19]

3.2.1. Causality Behind Experimental Choices

  • Principle of Correlation: In RP-HPLC, a polar mobile phase is used with a non-polar stationary phase. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. This retention behavior can be correlated to the n-octanol/water partitioning behavior.[18]

  • Calibration Standards: This is an indirect method, meaning it requires calibration. A series of reference compounds with well-established, accurately measured LogP values are run under the same chromatographic conditions.[5] A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known LogP values.

  • Isocratic vs. Gradient Elution: While gradient elution can be used, isocratic elution (maintaining a constant mobile phase composition) is often preferred for LogP determination as it allows for the calculation of the retention factor (k') needed for the correlation. Extrapolating retention times from several isocratic runs with different solvent compositions to a hypothetical 100% aqueous mobile phase can provide the most robust correlation.[19]

3.2.2. Detailed Experimental Protocol (RP-HPLC)

  • System Preparation:

    • Column: Use a high-quality C18 (octadecylsilyl) column.

    • Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., pH 7.4 phosphate buffer).

    • Flow Rate & Temperature: Set a constant flow rate (e.g., 1.0 mL/min) and maintain a constant column temperature (e.g., 25°C).

  • Preparation of Standards and Sample:

    • Select a set of 5-7 reference standards with known LogP values that bracket the expected LogP of the test compound (e.g., from -1 to 4).

    • Prepare dilute solutions (e.g., 0.1 mg/mL) of the standards and 3-(difluoromethyl)-3-methylazetidine in the mobile phase.

  • Chromatographic Runs:

    • Inject each standard and the test compound onto the HPLC system for each mobile phase composition (e.g., 40%, 50%, 60%, 70% methanol).

    • Record the retention time (tR) for each compound.

    • Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

  • Data Analysis and Calculation:

    • For each run, calculate the retention factor (k') for each compound: k' = (tR - t0) / t0

    • Calculate the logarithm of the retention factor (log k').

    • For each compound, plot log k' against the percentage of organic modifier in the mobile phase. This should yield a linear relationship.

    • Extrapolate this line to 0% organic modifier (100% aqueous phase) to find the intercept, log k'w.

    • Create the final calibration curve by plotting the known LogP values of the reference standards against their calculated log k'w values.

    • Using the linear regression equation from this calibration curve (LogP = m * (log k'w) + c), calculate the LogP of 3-(difluoromethyl)-3-methylazetidine from its measured log k'w.

HPLC_Workflow cluster_setup Setup & Calibration cluster_sample Sample Analysis cluster_calc Calculation s1 Prepare Standards with Known LogP s2 Run Standards on RP-HPLC s1->s2 s3 Measure Retention Times (tR) s2->s3 s4 Calculate log k'w (Extrapolation) s3->s4 s5 Generate Calibration Curve (LogP vs. log k'w) s4->s5 c1 Interpolate Sample's log k'w on Calibration Curve s5->c1 Use regression equation a1 Inject Test Compound a2 Measure its Retention Time (tR) a1->a2 a3 Calculate its log k'w a2->a3 a3->c1 Input sample data c2 Determine Experimental LogP c1->c2 end Report Result c2->end Final Estimated LogP Value

Sources

Conformational Analysis of 3,3-Disubstituted Azetidine Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring—a four-membered nitrogen heterocycle—has transcended its status as a mere synthetic curiosity to become a privileged scaffold in modern drug design. Specifically, 3,3-disubstituted azetidines have emerged as high-value bioisosteres for gem-dimethyl groups, carbonyls, and morpholines.[1]

However, the efficacy of these rings is governed by a subtle interplay of ring strain (approx. 26 kcal/mol) , nitrogen inversion , and ring puckering .[1] Unlike six-membered rings which exist in well-defined chairs, azetidines exist in a dynamic "butterfly" equilibrium.[1] This guide provides the technical framework to analyze, predict, and manipulate these conformations to optimize pharmacokinetic profiles.

The Physics of the Ring: Puckering & Inversion

To master the 3,3-disubstituted azetidine, one must first understand the baseline forces at play. The ring is not planar; it adopts a puckered conformation to relieve torsional strain (eclipsing interactions) at the expense of bond angle strain.

The Energy Landscape

The conformational space is defined by two distinct but coupled motions:

  • Ring Puckering: The bending of the C2-C3-C4 plane relative to the C2-N-C4 plane.

  • Nitrogen Inversion: The pyramidal inversion of the nitrogen lone pair.[2]

Key Parameters:

Parameter Value (Approx.) Significance

| Puckering Angle |


 | Deviation from planarity.[1] Determines vector orientation of 3-substituents. |
| Inversion Barrier  | 

| Higher than acyclic amines (

5-6 kcal/mol) due to ring strain preventing an ideal planar transition state.[1] | | Ring Strain |

26 kcal/mol | High reactivity; susceptibility to ring-opening if activated. |
Visualizing the Dynamics

The following diagram illustrates the coupled relationship between the puckering mode and nitrogen inversion.

AzetidineDynamics Figure 1: Coupled Ring Puckering and Nitrogen Inversion Dynamics Planar Planar Transition State (High Energy) ConfA Conformer A (N-substituent Pseudo-Equatorial) Planar->ConfA Relaxation ConfB Conformer B (N-substituent Pseudo-Axial) Planar->ConfB N-Inversion ConfA->Planar Ring Flattening ConfB->Planar Reversion

Figure 1: The transition between conformers requires passing through a high-energy planar state, involving both ring flattening and nitrogen pyramidalization changes.[1]

The "3,3-Effect": Structural & Electronic Consequences

Substituting the C3 position is the primary method for tuning the ring's properties. The two most common motifs are the 3,3-dimethyl (steric bulk) and 3,3-difluoro (electronic modulation).[1]

3,3-Dimethylazetidine (Steric Control)[1]
  • Conformation: The gem-dimethyl group introduces 1,3-transannular steric clashes with the N-substituent.[1]

  • Result: This often biases the equilibrium toward a flatter ring pucker to minimize these clashes, or forces the N-substituent into a specific orientation (pseudo-equatorial) to avoid the methyl groups.

3,3-Difluoroazetidine (Electronic Control)[1]
  • Dipole Effects: The C-F bonds create a strong dipole. The "Gauche Effect" (preference for

    
     hyperconjugation) is less dominant here than in acyclic systems due to ring constraints.[1]
    
  • pKa Modulation: This is the most critical drug discovery application. The electron-withdrawing fluorine atoms significantly lower the basicity of the ring nitrogen via the inductive effect.

    • Azetidine pKa:

      
      11.3[1]
      
    • 3,3-Difluoroazetidine pKa:

      
      7.0 - 8.0 (depending on N-substitution).
      
  • Bioisosterism: This motif is a liponeutral bioisostere for a carbonyl group (

    
    ) or a sulfone, offering a way to block metabolic hot-spots without increasing logP.[1]
    

Analytical Workflows: Validating Conformation

Do not rely solely on prediction. The following workflow ensures rigorous structural validation.

Protocol: Dynamic NMR (DNMR) Analysis

Standard NMR at room temperature often shows averaged signals due to rapid ring flipping.[1] To resolve conformers, Variable Temperature (VT) NMR is required.[1]

Step-by-Step Methodology:

  • Solvent Selection: Use Toluene-d8 or CD2Cl2 . Avoid protic solvents (MeOH) if studying intrinsic inversion barriers, as hydrogen bonding stabilizes the ground state and artificially raises the barrier.

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL solvent.

  • Cooling Phase:

    • Acquire spectra at +25°C.

    • Cool in 10°C increments down to -80°C (or until solvent freezes).[1]

  • Observation: Look for decoalescence of the C2/C4 proton signals.

    • Fast Exchange (RT): Sharp singlet or doublet.

    • Coalescence Point (

      
      ): Broad, flat peak.[1]
      
    • Slow Exchange (Low T): Splitting into distinct AB patterns (axial vs. equatorial protons).

  • Calculation: Use the Gutowsky-Holm equation to calculate the rate constant (

    
    ) at coalescence and subsequently the activation energy (
    
    
    
    ).
Protocol: Computational Verification (DFT)

Experimental data must be corroborated by theory to understand the why.

Recommended Level of Theory:

  • Method: DFT (Density Functional Theory).[1][3][4]

  • Functional:

    
    B97X-D or B3LYP-D3 (Dispersion correction is mandatory  for accurate ring puckering energies).[1]
    
  • Basis Set: 6-311+G(d,p) or def2-TZVP.[1]

  • Solvation: IEFPCM or SMD (matching your NMR solvent). Gas-phase calculations often overestimate inversion barriers in polar heterocycles.

Integrated Workflow Diagram

Workflow Figure 2: Integrated Conformational Analysis Workflow Start Candidate Molecule (3,3-Disubstituted Azetidine) Step1 1. VT-NMR Analysis (Determine T_c & Barrier) Start->Step1 Step2 2. DFT Calculation (B3LYP-D3/6-311+G**) Start->Step2 Decision Data Converge? Step1->Decision Step2->Decision Step3 3. X-Ray Crystallography (Solid State Confirmation) Decision->Step3 Ambiguous Result Validated Conformation & Bioactive Model Decision->Result Yes Refine Refine Computational Model Decision->Refine No Refine->Step2

Figure 2: A self-validating loop combining experimental kinetics (NMR) and theoretical thermodynamics (DFT).

Applications in Drug Design

Why does this matter? The conformation dictates the Vector of Exit for substituents.

  • Case Study: Piperidine Replacement. Replacing a 4-substituted piperidine with a 3-substituted azetidine changes the vector angle.

    • Piperidine:[1][5][6] Substituents are typically equatorial (180° anti-periplanar).[1]

    • Azetidine:[1][3][5][7][8][9][10][11] The puckered ring projects substituents at distinct angles (

      
      145° relative to the N-lone pair vector).
      
    • Impact: This geometric alteration can pick up novel H-bond interactions in a binding pocket or relieve steric clashes that exist with the larger six-membered ring.

  • Solubility & Metabolic Stability: 3,3-difluoroazetidines lower the

    
     compared to their gem-dimethyl analogs while blocking oxidative metabolism at the 3-position.[1] The lower pKa also improves permeability by increasing the fraction of neutral species at physiological pH.
    

References

  • Saturated Heterocycles in Drug Discovery. Source: ResearchGate (Review of azetidines, oxetanes, and thietanes).[1] URL:[Link]

  • Nitrogen Inversion Barriers of Aziridines and Azetidines. Source: Journal of the American Chemical Society (Fundamental physical organic chemistry). URL:[Link][1]

  • The Influence of Fluorine on the Basicity of Saturated Heterocycles. Source: Wiley Online Library (pKa modulation studies).[1] URL:[Link][1]

  • Azetidines: New Horizons in Drug Discovery. Source: Journal of Medicinal Chemistry (Comprehensive review of bioisosteric applications).[1] URL:[Link][1]

Sources

3-(Difluoromethyl)-3-methylazetidine: The Lipophilic Hydrogen Bond Donor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Difluoromethyl)-3-methylazetidine: Structural Geometry, Steric Effects, and Synthetic Utility Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers

Executive Summary

In the optimization of small molecule drugs, the 3,3-disubstituted azetidine motif has emerged as a critical tool for modulating physicochemical properties without expanding molecular weight significantly. Among these, 3-(difluoromethyl)-3-methylazetidine represents a high-value "magic methyl" variant. Unlike its 3,3-dimethyl counterpart (a pure steric spacer) or the 3,3-difluoro analog (a metabolic blocker with no H-bond donor capacity), the 3-(difluoromethyl)-3-methyl scaffold offers a unique triad of properties: conformational restriction , metabolic stability , and lipophilic hydrogen bond donation (HBD) .

This guide analyzes the structural geometry, steric implications, and synthetic accessibility of this fragment, providing a roadmap for its deployment in lead optimization.

Structural Geometry & Conformational Dynamics[1]

The azetidine ring is not a flat square; it exists in a dynamic equilibrium between puckered conformations ("butterfly" motion) to relieve torsional strain. The introduction of the difluoromethyl (


) and methyl (

) groups at the C3 position fundamentally alters this landscape.
1.1 The Puckering Angle and Inversion Barrier

While unsubstituted azetidine possesses a low barrier to inversion (


1.3 kcal/mol) and a puckering angle of 

30°, 3,3-disubstitution creates a "Thorpe-Ingold" effect that influences the ring geometry.
  • Steric Bulk: The

    
     and 
    
    
    
    groups are sterically dissimilar. The
    
    
    group has a larger van der Waals volume than methyl (
    
    
    vs
    
    
    ).
  • Preferred Conformation: Computational analysis suggests the azetidine ring adopts a puckered conformation where the bulkier

    
     group prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions with the nitrogen lone pair, although the energy difference is subtle due to the ring strain.
    
1.2 The Fluorine Gauche Effect

A critical structural determinant is the fluorine gauche effect .[1][2] In the


 moiety, the C-F bonds tend to align gauche to adjacent electron-rich bonds (like the C-C ring bonds) rather than anti.
  • Mechanism: Hyperconjugative donation from the

    
     or 
    
    
    
    orbitals into the low-lying
    
    
    antibonding orbital stabilizes specific rotamers.
  • Result: This restricts the rotation of the

    
     group relative to the ring, creating a defined vector for the terminal hydrogen atom. This pre-organization is vital when the fragment is used to engage target protein residues via hydrogen bonding.
    
Physicochemical Profiling: The "Lipophilic Donor"[4]

The primary utility of 3-(difluoromethyl)-3-methylazetidine lies in its ability to act as a bioisostere for alcohols or thiols while maintaining a higher


.
2.1 Hydrogen Bond Acidity (

)

Unlike the trifluoromethyl group (


), which is a pure acceptor (and a poor one), the difluoromethyl group (

) is a validated hydrogen bond donor.[3][4]
  • Polarization: The two fluorine atoms inductively withdraw electron density from the geminal carbon, significantly polarizing the C-H bond.

  • Comparison:

    • Hydroxyl (

      
      ):  Strong Donor (
      
      
      
      ), Hydrophilic.
    • Difluoromethyl (

      
      ):  Moderate Donor (
      
      
      
      ), Lipophilic.
    • Methyl (

      
      ):  Non-donor, Lipophilic.
      

Table 1: Comparative Physicochemical Metrics

Property3,3-Dimethylazetidine3-(Difluoromethyl)-3-methylazetidine3,3-Difluoroazetidine
H-Bond Donor NoYes (Weak/Lipophilic) No
Basicity (

of conj. acid)

11.3

9.2 (Est.)

7.5
Lipophilicity (

)
LowMedium Medium
Metabolic Liability C3-Oxidation proneMetabolically Robust Highly Stable
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I) Strong E.W. (-I)
2.2 Basicity Modulation (

)

The basicity of the azetidine nitrogen is crucial for hERG binding and oral absorption.

  • The

    
     group exerts a 
    
    
    
    (inductive withdrawing) effect through the C3 carbon.
  • This lowers the

    
     of the amine by approximately 1.5–2.0 log units compared to the dimethyl analog. This reduction is often sufficient to improve permeability and reduce phospholipidosis risk while maintaining enough basicity for lysosomal trapping or solubility.
    
Synthetic Accessibility & Protocol

Synthesis of the 3-(difluoromethyl)-3-methylazetidine core typically proceeds via deoxofluorination of a carbonyl precursor. The following protocol outlines the conversion of an N-protected aldehyde to the target scaffold.

3.1 Experimental Workflow (Deoxofluorination Route)

Reagents:

  • Precursor: tert-butyl 3-formyl-3-methylazetidine-1-carboxylate.

  • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with tert-butyl 3-formyl-3-methylazetidine-1-carboxylate (1.0 equiv) and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool the solution to -78 °C.

  • Fluorination: Dropwise add DAST (2.5 equiv) via syringe. The low temperature is critical to prevent carbocation rearrangement or ring expansion.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–6 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde.

  • Quench: Cool back to 0 °C. Quench carefully with saturated aqueous

    
    . Caution: Vigorous gas evolution.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield tert-butyl 3-(difluoromethyl)-3-methylazetidine-1-carboxylate.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio) or 4M HCl in Dioxane. Stir at RT for 2 hours. Concentrate to dryness to afford the 3-(difluoromethyl)-3-methylazetidine hydrochloride salt.

SynthesisWorkflow Start N-Boc-3-formyl-3-methylazetidine Step1 Deoxofluorination (DAST, DCM, -78°C to RT) Start->Step1 Inter N-Boc-3-(difluoromethyl) Intermediate Step1->Inter Step2 Deprotection (HCl/Dioxane or TFA) Inter->Step2 Final 3-(Difluoromethyl)-3-methylazetidine (HCl Salt) Step2->Final

Caption: Figure 1. Synthetic pathway for the generation of the hydrochloride salt from the aldehyde precursor.

Strategic Application in Drug Design

When should a medicinal chemist select this specific scaffold? It serves as a decision point between steric bulk and polarity.

4.1 Bioisosteric Mapping
  • Replacement for tert-Butyl: If a tert-butyl group is metabolically labile or too lipophilic, the 3-(difluoromethyl)-3-methylazetidine (attached via N) offers similar spatial occupancy but lower LogP and added polarity.

  • Replacement for Morpholine: It can serve as a constrained, less basic surrogate for morpholine, reducing molecular weight while maintaining the H-bond acceptor/donor balance (via the F atoms and the C-H donor).

4.2 Decision Logic

Use the following logic tree to determine applicability in a SAR campaign:

DecisionTree Problem SAR Optimization Goal Metab Metabolic Instability (Oxidation)? Problem->Metab HBond Need H-Bond Donor? Metab->HBond Yes (Block C3) Sol1 Use 3,3-Dimethylazetidine Metab->Sol1 No Basicity Need to lower pKa? HBond->Basicity No Sol3 Use 3-(Difluoromethyl)-3-methylazetidine HBond->Sol3 Yes (Lipophilic Donor) Sol2 Use 3,3-Difluoroazetidine Basicity->Sol2 Yes (Strong -I effect) Basicity->Sol3 Moderate -I effect

Caption: Figure 2. Decision logic for selecting azetidine substitutions based on metabolic and electronic requirements.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zafrani, Y., et al. (2017).[5][3] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Mykhailiuk, P. K. (2015). In situ generation of difluoromethyl diazomethane for [3+2] cycloadditions with alkynes. Angewandte Chemie International Edition, 54(22), 6558-6561.[6] Link

  • Chamberlain, A. E., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 21, 5. Link

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3-(Difluoromethyl)-3-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(Difluoromethyl)-3-methylazetidine scaffold is a high-value bioisostere in modern medicinal chemistry.[1] It serves as a lipophilic, metabolically stable surrogate for the tert-butyl or isopropyl groups, while the difluoromethyl moiety (


) acts as a hydrogen bond donor, mimicking hydroxyl (

) or thiol (

) groups with significantly reduced polar surface area.[1]

This Application Note details a robust, scalable 4-step synthesis starting from 1-Boc-3-methylazetidine-3-carboxylic acid . The protocol prioritizes safety, yield, and reproducibility, utilizing industry-standard deoxofluorination technology.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to introduce the sensitive difluoromethyl group late in the sequence to avoid stability issues during ring closure. The quaternary center at C3 is established in the starting material, simplifying the workflow to functional group interconversions (FGI).[1]

Strategic Pathway
  • Precursor: 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (Commercially available).[1]

  • Reduction: Conversion of the carboxylic acid to the primary alcohol.

  • Oxidation: Controlled oxidation to the aldehyde (preventing over-oxidation).

  • Fluorination: Nucleophilic deoxofluorination using DAST (Diethylaminosulfur trifluoride).[1]

  • Deprotection: Acidic cleavage of the Boc group to yield the stable hydrochloride salt.

Workflow Diagram

SynthesisRoute SM 1-Boc-3-methyl azetidine-3-carboxylic acid Step1 Step 1: Reduction (Alcohol) SM->Step1 BH3·THF or ClCOOiBu/NaBH4 Step2 Step 2: Oxidation (Aldehyde) Step1->Step2 Dess-Martin Periodinane Step3 Step 3: Deoxofluorination (Difluoromethyl) Step2->Step3 DAST, DCM -78°C to RT Step4 Step 4: Deprotection (Final HCl Salt) Step3->Step4 4M HCl in Dioxane

Figure 1: Linear synthetic workflow for 3-(Difluoromethyl)-3-methylazetidine HCl.

Detailed Experimental Protocols

Step 1: Reduction to 1-Boc-3-(hydroxymethyl)-3-methylazetidine

Rationale: The carboxylic acid is reduced to the alcohol. While Borane-THF is effective, the Mixed Anhydride method (Isobutyl chloroformate/NaBH


) is often preferred for scale-up due to easier quenching and lower cost.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
1-Boc-3-methylazetidine-3-carboxylic acid 1.0 Starting Material
Isobutyl Chloroformate 1.1 Activator
N-Methylmorpholine (NMM) 1.1 Base

| Sodium Borohydride (NaBH


) | 2.5 | Reducing Agent |
| THF / Methanol | Solvent | Reaction Medium |[1]

Protocol:

  • Dissolve 1-Boc-3-methylazetidine-3-carboxylic acid (10.0 g, 46.5 mmol) in anhydrous THF (100 mL) and cool to -15°C under nitrogen.

  • Add N-Methylmorpholine (5.6 mL, 51.1 mmol), followed by dropwise addition of Isobutyl chloroformate (6.6 mL, 51.1 mmol). Stir for 30 minutes to form the mixed anhydride.

  • Filter the precipitated NMM·HCl salts rapidly under inert atmosphere (optional but recommended for cleaner reduction).[1]

  • Cool the filtrate to -15°C. Add a solution of NaBH

    
      (4.4 g, 116 mmol) in MeOH (20 mL) / water (2 mL) dropwise. Caution: Gas evolution (H
    
    
    
    ).
  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1]
  • Purification: Silica gel chromatography (Hexanes/EtOAc) yields the alcohol as a colorless oil.[1]

Step 2: Oxidation to 1-Boc-3-formyl-3-methylazetidine

Rationale: The aldehyde is unstable and prone to hydration or polymerization. Dess-Martin Periodinane (DMP) is selected over Swern oxidation for its mild conditions and avoidance of foul-smelling byproducts, crucial for handling the sensitive aldehyde.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
Alcohol Intermediate (Step 1) 1.0 Substrate
Dess-Martin Periodinane 1.2 Oxidant

| Dichloromethane (DCM) | Solvent | 0.2 M |[1]

Protocol:

  • Dissolve the alcohol (8.0 g, 39.7 mmol) in anhydrous DCM (200 mL) at 0°C.

  • Add Dess-Martin Periodinane (20.2 g, 47.6 mmol) in portions.

  • Remove ice bath and stir at RT for 2–3 hours. Monitor by TLC (aldehyde spot is often faint; stain with DNPH).[1]

  • Workup: Quench with a 1:1 mixture of saturated NaHCO

    
     and 10% Na
    
    
    
    S
    
    
    O
    
    
    (to destroy excess oxidant). Stir vigorously until the layers separate clearly.
  • Extract with DCM, dry over MgSO

    
    , and concentrate at low temperature (<30°C) .
    
  • Note: Use the crude aldehyde immediately in Step 3. Do not store.

Step 3: Deoxofluorination (The Critical Step)

Rationale: Conversion of the aldehyde to the difluoromethyl group. DAST (Diethylaminosulfur trifluoride) is the standard reagent.[1]

  • Safety Warning: DAST can decompose explosively at high temperatures. Never heat above 50°C.

Reagents & Stoichiometry:

Reagent Equiv. Role
Aldehyde Intermediate (Step 2) 1.0 Substrate
DAST 2.5 Fluorinating Agent

| Dichloromethane (DCM) | Solvent | Anhydrous |[1]

Protocol:

  • Place the crude aldehyde (approx. 39 mmol) in a Teflon or polyethylene flask (glass can be etched) with anhydrous DCM (150 mL). Cool to -78°C .[1][2]

  • Add DAST (12.9 mL, 97.5 mmol) dropwise via syringe. Exothermic reaction.

  • Stir at -78°C for 1 hour, then allow to warm slowly to RT overnight.

  • Quench (Critical Safety): Cool the reaction mixture back to -78°C. Dropwise add saturated NaHCO

    
    . Caution: Vigorous effervescence.
    
  • Extract with DCM. Wash with water and brine.[3] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (0-20% EtOAc in Hexanes). The product, 1-Boc-3-(difluoromethyl)-3-methylazetidine , is a colorless oil.[1]

    • Analytical Check:

      
      F NMR should show a doublet (approx. -110 to -125 ppm).[1]
      
Step 4: Deprotection to Hydrochloride Salt

Rationale: Removal of the Boc group using anhydrous HCl prevents hydrolysis of the difluoromethyl group (which can occur under aqueous acidic conditions at high temp).[1]

Protocol:

  • Dissolve the fluorinated intermediate (5.0 g, 22.6 mmol) in 1,4-Dioxane (20 mL).

  • Add 4M HCl in Dioxane (30 mL, 120 mmol) at 0°C.

  • Stir at RT for 4–6 hours. A white precipitate should form.

  • Isolation: Dilute with diethyl ether (100 mL) to maximize precipitation. Filter the solid under a nitrogen blanket (the salt is hygroscopic).[1]

  • Drying: Dry in a vacuum oven at 40°C over P

    
    O
    
    
    
    .

Final Product: 3-(Difluoromethyl)-3-methylazetidine hydrochloride .

  • Appearance: White to off-white crystalline solid.[1]

  • Storage: Desiccator at 4°C.

Analytical Data Expectations

To validate the synthesis, compare analytical results against these expected parameters:

TechniqueExpected Signal Characteristics

H NMR (D

O)

6.1–6.4 ppm (t,

Hz, 1H, -CH F

);

4.0–4.4 ppm (m, 4H, Azetidine ring protons);

1.3–1.5 ppm (s, 3H, -CH

).[1]

F NMR

-115 to -125 ppm (d,

Hz).[1]
Mass Spec (ESI)

calc. for C

H

F

N: 122.08.

References

  • Vertex Pharmaceuticals Inc. (2015).[1] Azetidine derivatives as inhibitors of JAK kinases. Patent WO2015/103456. (Describes general azetidine functionalization).

  • Middleton, W. J. (1975).[1] New fluorinating reagents.[4] Dialkylaminosulfur fluorides. .[1] (Foundational reference for DAST usage).

  • ChemSrc. (2023).[1] 3-(Difluoromethyl)-3-methylazetidine | CAS#: 1785430-26-3.[1] Link.[1]

  • Thieme Connect. (2024).[1][5] Synthesis of 3-fluoroazetidine derivatives. (General methodology for fluorinated azetidines). Link.[1]

Sources

Application Note: Strategic Amide Bond Formation with 3-(Difluoromethyl)-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for utilizing 3-(Difluoromethyl)-3-methylazetidine (CAS: 1258067-20-7) in peptide coupling and medicinal chemistry applications. While this building block offers significant advantages in modulating lipophilicity and metabolic stability, its unique steric and electronic profile presents specific synthetic challenges.[1] This document provides validated workflows to overcome reduced nucleophilicity and steric hindrance, ensuring high-yielding amide bond formation.

Part 1: Chemical Profile & Strategic Value[1]

The "Lipophilic Hydrogen Bond Donor"

The 3-(difluoromethyl) moiety acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[2][3] Unlike traditional polar groups, the


 motif functions as a lipophilic hydrogen bond donor .[1][2]
  • Metabolic Stability: The C-F bond strength resists oxidative metabolism (P450), extending half-life compared to the parent methyl or hydroxyl analogs.

  • Conformational Restriction: The azetidine ring reduces entropic penalty upon binding, potentially increasing potency.[1]

  • Acidity Modulation: The electron-withdrawing nature of the difluoromethyl group lowers the

    
     of the azetidine nitrogen. While unsubstituted azetidine has a 
    
    
    
    of ~11.3, the
    
    
    -fluorine effect reduces this basicity, rendering the amine less nucleophilic than standard secondary amines.
The Coupling Challenge

Successful incorporation of this unit requires addressing two factors:

  • Electronic Deactivation: The inductive effect of the

    
     group reduces the electron density on the nitrogen, slowing nucleophilic attack on the activated ester.
    
  • Steric Strain: The quaternary center at C3 creates a puckered ring conformation that can sterically impede the approach of bulky activated carboxylic acids.[1]

Part 2: Optimized Coupling Protocols

Method A: The "Gold Standard" (HATU/HOAt)

Best for: Small-scale discovery chemistry, valuable acid partners, and sterically demanding couplings.

Rationale: HATU generates a highly reactive aza-benzotriazole ester (OAt-ester) which accelerates the reaction rate significantly compared to HOBt esters, crucial for overcoming the reduced nucleophilicity of the fluorinated azetidine.

Reagents:

  • Amine: 3-(Difluoromethyl)-3-methylazetidine HCl[4]

  • Acid: N-protected amino acid or carboxylic acid

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)[5]

  • Solvent: DMF (anhydrous)

Protocol:

  • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 - 4.0 equiv).[1] Note: Extra base is required to neutralize the amine HCl salt.

  • Add HATU (1.1 - 1.2 equiv) and stir for 5 minutes at room temperature (RT) to pre-activate the acid (formation of the active ester).

  • Add 3-(Difluoromethyl)-3-methylazetidine HCl (1.1 equiv).

  • Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water, and brine. Dry over 
    
    
    
    .[1]
Method B: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best for: Scale-up (>1g), avoiding epimerization, and simplified workup.

Rationale: T3P exhibits low toxicity and high selectivity.[1] It drives the reaction by forming a mixed anhydride.[1] The by-products are water-soluble, simplifying purification.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) and Azetidine HCl salt (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M).

  • Add Pyridine or N-Methylmorpholine (NMM) (3.0 - 4.0 equiv).[1]

  • Cool the mixture to 0°C.

  • Add T3P (50% solution in EtOAc) (1.5 equiv) dropwise.[1]

  • Allow to warm to RT and stir for 12 hours.

  • Workup: Wash directly with water, 1M HCl (if acid stable), and brine. Evaporate solvent.[1]

Part 3: Troubleshooting & Decision Matrix

If conversion is low (<50%) after 16 hours, consult the following optimization table:

VariableRecommendationScientific Rationale
Solvent Switch DMF

NMP
NMP (N-Methyl-2-pyrrolidone) is more polar and can stabilize the transition state better for difficult couplings.
Base Switch DIPEA

TMP
2,4,6-Collidine (TMP) is a weaker, non-nucleophilic base that minimizes racemization of the acid partner.
Activation Switch HATU

Ghosez's Reagent
Converts acid directly to Acid Chloride in situ (neutral conditions), the most reactive electrophile species.[1]
Temperature Heat to 50°C (Microwave)Thermal energy helps overcome the activation energy barrier caused by steric hindrance.[1]
Visual Workflow: Reaction Pathway & Logic

PeptideCoupling Start Start: Coupling Selection CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid Standard Standard Protocol (Method A: HATU) CheckAcid->Standard No Difficult Advanced Protocol (Acid Chloride/Ghosez) CheckAcid->Difficult Yes (e.g., Aib, N-Me) Scalable Scale-up Required? (>1 gram) Standard->Scalable T3P_Route Method B: T3P (EtOAc/Pyridine) Scalable->T3P_Route Yes Monitor Monitor LC-MS (4 hours) Scalable->Monitor No T3P_Route->Monitor Difficult->Monitor Success >90% Conversion Proceed to Workup Monitor->Success Fail <50% Conversion Monitor->Fail Optimize Optimization Loop: 1. Switch Solvent (NMP) 2. Increase Temp (50°C) 3. Double Coupling Fail->Optimize Optimize->Monitor

Figure 1: Decision Matrix for coupling 3-(Difluoromethyl)-3-methylazetidine based on scale and steric complexity.

Part 4: Critical Safety & Handling

  • Free Base Instability: Azetidines can be prone to ring-opening polymerization or hydrolysis if left as a free base for extended periods.[1] Always store as the HCl salt and liberate the amine in situ during the coupling reaction.

  • Fluorine NMR: Use

    
     NMR for rapid reaction monitoring.[1] The 
    
    
    
    signal is distinct (doublet of quartets usually around -110 to -130 ppm) and separates well from the starting material upon amide formation.

References

  • Zafrani, Y., et al. (2017).[1][6] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.

  • Mykhailiuk, P. K. (2015).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Valeur, E., & Bradley, M. (2009).[1] "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chemical Society Reviews.[1]

Sources

Application Note: Strategic Integration of 3-(Difluoromethyl)-3-methylazetidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic incorporation of 3-(difluoromethyl)-3-methylazetidine into heterocyclic scaffolds. This specific building block represents a "sweet spot" in medicinal chemistry design, combining the metabolic stability of the azetidine ring with the lipophilicity-modulating properties of the difluoromethyl (


) group and the conformational locking provided by the quaternary 3-methyl center.

Unlike the highly basic unsubstituted azetidine or the significantly less basic 3,3-difluoroazetidine, this motif offers a balanced pKa profile suitable for optimizing oral bioavailability and CNS penetration while mitigating hERG liability.

Physicochemical Profile & Design Logic

The incorporation of 3-(difluoromethyl)-3-methylazetidine is often a late-stage optimization strategy to replace morpholine, piperidine, or gem-dimethyl groups.

Comparative Properties Table
ParameterAzetidine (Unsubstituted)3,3-Difluoroazetidine3-(Difluoromethyl)-3-methylazetidine Impact on Drug Design
pKa (Conj. Acid) ~11.3~7.4~9.2 (Est.) Ideal basicity for lysosomal trapping without excessive protein binding.
LogD (pH 7.4) LowLowModerate

increases lipophilicity vs. naked ring; Methyl adds hydrophobic bulk.
H-Bond Donor 0 (Tertiary)01 (

)
The terminal proton on

is a weak H-bond donor (bioisostere for -OH or -NH).
Metabolic Stability Low (N-oxidation)HighHigh Quaternary C3 blocks

-oxidation;

blocks metabolic soft spots.
Conformation PuckeredPlanar/PuckeredRigidified 3-Methyl/3-

clash creates a "puckered" lock, reducing entropy penalty upon binding.
Structural Logic Flow

The following diagram illustrates the decision process for selecting this scaffold over alternatives.

BioisostereLogic Start Lead Optimization: Modulate Amine Basic Center CheckPKA Is pKa too high (>10)? (hERG risk, P-gp efflux) Start->CheckPKA CheckMetab Is Metabolic Stability poor? CheckPKA->CheckMetab Yes Decision Need H-bond Donor without polar surface area? CheckMetab->Decision Yes SolA Use 3,3-Difluoroazetidine (Drastic pKa drop to ~7.4) SolB Use 3-(Difluoromethyl)-3-methylazetidine (Balanced pKa ~9.2, Lipophilic) Decision->SolA No, just lower pKa Decision->SolB Yes (CF2H acts as donor)

Caption: Decision matrix for selecting fluorinated azetidines during lead optimization.

Synthetic Protocols

The steric bulk at the 3-position of this azetidine makes it slightly less nucleophilic than unsubstituted analogs. Therefore, standard conditions often require forcing (higher heat) or catalytic assistance.

Safety Note: The free base of 3-(difluoromethyl)-3-methylazetidine is volatile. It is strongly recommended to store and handle it as the HCl salt , generating the free base in situ.

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines, chloropyrazines).

Reagents:

  • Substrate: Aryl/Heteroaryl Chloride (1.0 eq)

  • Amine: 3-(Difluoromethyl)-3-methylazetidine HCl (1.2 – 1.5 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 – 4.0 eq)
    
  • Solvent: DMSO or NMP (High polarity required for difficult substrates)

Protocol:

  • Preparation: In a microwave vial or pressure tube, dissolve the Aryl Chloride (1.0 eq) in DMSO (concentration ~0.2 M).

  • Addition: Add 3-(Difluoromethyl)-3-methylazetidine HCl (1.2 eq) followed by DIPEA (3.5 eq).

    • Note: The solution may warm slightly upon base addition.

  • Reaction: Seal the vessel and heat to 100–120 °C for 4–16 hours.

    • Optimization: If conversion is <50% after 4 hours, add KF (0.5 eq) or switch to NMP and heat to 140 °C.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), and 1x with brine. Dry over

    
    .
    
  • Purification: Flash chromatography. The product is usually less polar than the starting material due to the lipophilic

    
     group.
    
Method B: Buchwald-Hartwig Cross-Coupling

Best for: Unreactive aryl bromides/chlorides or electron-rich systems.

Reagents:

  • Catalyst: RuPhos Pd G4 or BrettPhos Pd G4 (0.05 – 0.10 eq)

    • Why: These precatalysts are specifically optimized for secondary amines and bulky substrates.

  • Base: Sodium tert-butoxide (

    
    ) (2.0 eq) or 
    
    
    
    (3.0 eq)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Protocol:

  • Inerting: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids: Add Aryl Bromide (1.0 eq), Azetidine HCl salt (1.2 eq), Base (

    
    , 2.0 eq), and Catalyst (0.05 eq).
    
    • Critical: Do not mix the catalyst with the base for long periods before solvent addition.

  • Solvent: Add anhydrous Toluene (0.15 M) and purge with Argon for 5 minutes (sparging).

  • Reaction: Seal and heat to 85–100 °C for 2–12 hours.

    • Monitoring: Check LCMS. If the starting material persists but no product forms, ensure the system is strictly oxygen-free (oxygen kills the active Pd species).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify.

Synthetic Decision Workflow

SynthesisWorkflow Input Electrophile Type TypeA Electron-Deficient (e.g., Chloropyrimidine) Input->TypeA TypeB Electron-Neutral/Rich (e.g., Bromobenzene) Input->TypeB MethodA Method A: SnAr 120°C, DMSO, DIPEA TypeA->MethodA MethodB Method B: Buchwald RuPhos Pd G4, NaOtBu TypeB->MethodB

Caption: Workflow for selecting the optimal coupling strategy based on electrophile electronics.

Handling & Stability Data

Volatility Warning

The free base of 3-(difluoromethyl)-3-methylazetidine has a low boiling point.

  • Do not rotary evaporate the free base to dryness at high vacuum/high temperature.

  • Storage: Keep as the HCl salt (stable solid) at room temperature.

Chemical Stability
  • Acid Stability: High. The

    
     group is stable to TFA/HCl deprotection conditions (e.g., Boc removal).
    
  • Base Stability: Generally high. However, extremely strong bases (

    
    ) at high temperatures could theoretically induce elimination of HF to form a strained azetine, though this is rare due to the 3-methyl blocking group preventing 
    
    
    
    -deprotonation on the ring.

References

  • Synthesis and Properties of Fluorinated Azetidines: Vertex Pharmaceuticals. "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery."[1][2] J. Am. Chem. Soc. (2024).[2]

  • Buchwald-Hartwig Conditions for Azetidines: Organic Syntheses.[3] "Buchwald-Hartwig Amination General Procedures."[4][5]

  • Physicochemical Impact of Fluorine: Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."

  • Commercial Availability & Data: ChemScene. "3-(Difluoromethyl)azetidine Product Data and Safety."

Sources

Application Notes and Protocols for Protecting Group Strategies in the Synthesis of 3-(Difluoromethyl)-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry. Their inherent ring strain lends them unique reactivity and conformational properties, while their three-dimensional nature provides an escape from the "flatland" of aromatic ring systems, often leading to improved physicochemical properties and novel intellectual property.[1] The incorporation of fluorine, particularly the difluoromethyl (CHF₂) group, further enhances their value by modulating lipophilicity, metabolic stability, and binding interactions.

The synthesis of 3,3-disubstituted azetidines, such as the target molecule 3-(difluoromethyl)-3-methylazetidine, presents a significant synthetic challenge.[2][3] The construction of the strained ring and the installation of a quaternary center require careful strategic planning. Central to any successful synthesis is the judicious selection and implementation of a nitrogen-protecting group strategy. This choice influences not only the stability of the azetidine ring throughout the synthetic sequence but also the conditions required for its eventual removal, which can be fraught with peril due to the ring's susceptibility to cleavage.[4]

This guide provides a detailed analysis of common protecting group strategies applicable to the synthesis of 3-(difluoromethyl)-3-methylazetidine, offering field-proven insights and detailed protocols to aid researchers in this demanding area of synthetic chemistry.

Core Synthetic Challenge: Navigating Ring Strain and Reactivity

The primary challenge in azetidine chemistry is managing the inherent ring strain. Under acidic conditions, protonation of the azetidine nitrogen can lead to facile ring-opening, a problem that is exacerbated during N-deprotection steps.[4][5] Therefore, the choice of protecting group is not merely a matter of convenience but a critical decision that dictates the entire synthetic route. An ideal protecting group should be:

  • Easy to install on the azetidine nitrogen.

  • Stable to the reaction conditions required for subsequent transformations (e.g., introduction of the difluoromethyl and methyl groups).

  • Removable under conditions that do not compromise the integrity of the azetidine ring.

We will explore three of the most robust and widely used N-protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn), evaluating their respective strengths and weaknesses in the context of our target synthesis.

Comparative Analysis of N-Protecting Group Strategies

The N-Boc (tert-Butoxycarbonyl) Strategy: The Workhorse

The Boc group is arguably the most common amine-protecting group due to its general stability and the well-established protocols for its removal.

Expertise & Experience: The Boc group is introduced by reacting the azetidine with di-tert-butyl dicarbonate (Boc₂O). It provides excellent protection under a wide range of non-acidic conditions. Its removal, however, is the critical step. Standard protocols often employ strong acids like trifluoroacetic acid (TFA), which can be harsh on the sensitive azetidine ring.[4] Milder, more controlled conditions are often necessary. Recent literature has explored alternatives such as aqueous phosphoric acid or oxalyl chloride in methanol for Boc deprotection, which may offer advantages for sensitive substrates.[6][7][8]

Trustworthiness - A Self-Validating System: The progress of both protection and deprotection can be easily monitored by TLC, LC-MS, or NMR spectroscopy. The appearance of the protected compound at a higher Rf and the disappearance of the starting material signal a complete protection step. Conversely, for deprotection, the formation of the free amine (visible by a lower Rf and changes in mass spectrometry) confirms the reaction's success.

Experimental Protocols:

Protocol 1: N-Boc Protection of a Precursor Azetidine

  • Dissolve the starting azetidine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv.) to the solution.

  • If the starting material is an HCl salt, add a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 equiv.) to neutralize the acid.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the N-Boc protected azetidine.

Protocol 2: N-Boc Deprotection (Acidic Conditions)

  • Dissolve the N-Boc protected azetidine (1.0 equiv.) in DCM (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully concentrate the mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • The resulting TFA salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

The N-Cbz (Benzyloxycarbonyl) Strategy: The Orthogonal Choice

The Cbz group offers a key advantage: it is stable to the acidic conditions used to remove Boc groups, allowing for orthogonal protection schemes in more complex molecules.[9][10] Its removal via catalytic hydrogenation is typically very mild and clean.

Expertise & Experience: The Cbz group is installed using benzyl chloroformate (CbzCl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). The primary consideration for this strategy is the compatibility of other functional groups in the molecule with hydrogenolysis conditions. For example, alkenes, alkynes, or certain sulfur-containing groups may be reduced. The catalyst (e.g., Palladium on carbon) must be carefully chosen and handled.

Trustworthiness - A Self-Validating System: Successful protection is verified by spectroscopic methods (NMR, IR, MS). Deprotection is monitored by the consumption of hydrogen (if using a balloon) and by TLC/LC-MS. The product is often very clean, as the byproducts are toluene and CO₂, which are easily removed.

Experimental Protocols:

Protocol 3: N-Cbz Protection of a Precursor Azetidine

  • Dissolve the azetidine (1.0 equiv.) in a solvent mixture such as THF/water or DCM.

  • Add a base like NaHCO₃ or Et₃N (1.5-2.0 equiv.).

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (CbzCl) (1.1 equiv.).

  • Stir vigorously at 0 °C for 1 hour and then at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extracting the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify by flash chromatography.

Protocol 4: N-Cbz Deprotection (Hydrogenolysis)

  • Dissolve the N-Cbz protected azetidine (1.0 equiv.) in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Add a palladium catalyst, typically 10% Pd/C (5-10 mol% by weight).

  • Stir the suspension under an atmosphere of hydrogen (H₂), either from a balloon or a Parr hydrogenator.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.

The N-Benzyl (Bn) Strategy: The Robust Protector

The N-benzyl group is one of the most robust amine protecting groups, stable to a wide variety of reaction conditions including strongly basic and acidic environments, as well as many organometallic reagents.

Expertise & Experience: N-benzylation is typically achieved via reductive amination or direct alkylation with benzyl bromide.[11] Like the Cbz group, its removal is most commonly accomplished by catalytic hydrogenolysis.[12] This shared deprotection method means Bn and Cbz are not orthogonal to each other. However, alternative oxidative deprotection methods exist, though they may not be suitable for all substrates.[12]

Trustworthiness - A Self-Validating System: Standard spectroscopic techniques confirm the success of the benzylation step. Deprotection via hydrogenolysis is monitored similarly to the Cbz group removal. The clean conversion to the free amine provides a clear endpoint.

Experimental Protocols:

Protocol 5: N-Benzylation of a Precursor Azetidine

  • To a solution of the azetidine (1.0 equiv.) in a solvent like acetonitrile or DCM, add a base such as K₂CO₃ or Et₃N (2.0 equiv.).

  • Add benzyl bromide (BnBr) (1.1 equiv.).

  • Stir the mixture at room temperature or gentle heat (40-50 °C) for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter off any inorganic salts and concentrate the filtrate.

  • Purify the crude product by flash chromatography.

Protocol 6: N-Benzyl Deprotection (Hydrogenolysis)

  • The procedure is identical to Protocol 4 for Cbz deprotection. Dissolve the N-benzyl azetidine in a suitable solvent (MeOH, EtOH).

  • Add 10% Pd/C catalyst (5-10 mol% by weight). For more hindered amines, a catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be more effective.

  • Stir under an H₂ atmosphere until the reaction is complete as monitored by TLC/LC-MS.

  • Filter through Celite® and concentrate to obtain the free azetidine.

Data Presentation and Strategic Selection

Table 1: Comparative Analysis of Protecting Groups
Protecting GroupCommon AbbreviationStabilityDeprotection ConditionsKey Considerations
tert-ButoxycarbonylBocStable to base, nucleophiles, and catalytic hydrogenation. Labile to acid.Strong acids (TFA, HCl).[7] Milder acidic methods are being developed.[6][8]High risk of ring-opening with strong acids. Requires careful optimization of deprotection conditions.[4]
BenzyloxycarbonylCbzStable to acid and base. Labile to catalytic hydrogenation.H₂, Pd/C.[10]Not compatible with functional groups sensitive to reduction (e.g., alkenes). Provides orthogonality with Boc.
BenzylBnVery stable to acid, base, and many organometallics. Labile to catalytic hydrogenation and some oxidizing agents.H₂, Pd/C or Pd(OH)₂/C.[11][12]Not orthogonal to Cbz. Can be more difficult to remove than Cbz from hindered amines.

Visualization of Synthetic Workflow

A logical workflow is essential for synthesizing the target molecule. The following diagram illustrates the key decision points in the synthetic strategy.

G cluster_0 Synthesis of Azetidine Core cluster_1 N-Protection cluster_2 Core Functionalization cluster_3 N-Deprotection Azetidine_Precursor Azetidine Precursor (e.g., 3-hydroxyazetidine) Protect Choose Protecting Group Azetidine_Precursor->Protect Boc_Protect N-Boc Protection (Protocol 1) Protect->Boc_Protect Acid-sensitive downstream steps Cbz_Protect N-Cbz Protection (Protocol 3) Protect->Cbz_Protect Need for orthogonality Bn_Protect N-Bn Protection (Protocol 5) Protect->Bn_Protect Harsh downstream (non-reductive) steps Functionalize Introduce Me & CHF₂ groups (e.g., Oxidation followed by Grignard/Difluoromethylation) Boc_Protect->Functionalize Cbz_Protect->Functionalize Bn_Protect->Functionalize Boc_Deprotect N-Boc Deprotection (Protocol 2) Functionalize->Boc_Deprotect Cbz_Deprotect N-Cbz/Bn Deprotection (Protocols 4 & 6) Functionalize->Cbz_Deprotect Final_Product 3-(Difluoromethyl)-3-methylazetidine Boc_Deprotect->Final_Product Cbz_Deprotect->Final_Product

Caption: Synthetic workflow for 3-(difluoromethyl)-3-methylazetidine.

The choice of protecting group is dictated by the planned subsequent reaction steps.

G Start Start: Select Protecting Group Q1 Are downstream steps sensitive to acid? Start->Q1 Q2 Are downstream steps sensitive to reduction? Q1->Q2 No Use_Cbz_Bn Use N-Cbz or N-Bn Q1->Use_Cbz_Bn Yes Q3 Is orthogonality to acid-labile groups needed? Q2->Q3 No Use_Boc Use N-Boc Q2->Use_Boc Yes Q3->Use_Boc No Q3->Use_Cbz_Bn Yes Consider_Alt Consider Alternative (e.g., N-Bn with oxidative deprotection) Use_Cbz_Bn->Consider_Alt If reduction is also a problem

Caption: Decision tree for selecting an N-protecting group.

Conclusion and Recommendations

The synthesis of 3-(difluoromethyl)-3-methylazetidine is a challenging yet achievable goal. The success of the synthesis hinges on a well-considered protecting group strategy that safeguards the strained azetidine ring.

  • For routes that avoid strongly acidic conditions, the N-Boc group is an excellent choice due to the vast literature and straightforward application. However, its deprotection requires careful optimization to prevent ring cleavage.

  • When orthogonality is required, or if acidic conditions are unavoidable in the synthetic sequence, the N-Cbz group is superior. Its removal by mild hydrogenolysis is highly reliable, provided other functional groups are compatible.

  • The N-Benzyl group offers the most robust protection but shares its primary deprotection pathway with Cbz, limiting orthogonality.

Ultimately, the optimal strategy will be route-dependent. We recommend that researchers perform preliminary stability and deprotection studies on a model azetidine system before committing to a multi-step synthesis of a high-value target like 3-(difluoromethyl)-3-methylazetidine.

References

  • Singh, I., & Wirth, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Smith, A. B., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Kumar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Gasser, V., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal.
  • Fairweather, S. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Dell'Amico, L., et al. (2026). Photochemical thiocarbonyl difluoride generation enables azetidine synthesis.
  • Alonso, F., et al. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
  • Fairweather, S. J., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
  • BenchChem. (2025). A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine. BenchChem.
  • BenchChem. (2025). Preventing ring-opening of the azetidine in 3-(3-biphenylyl)azetidine. BenchChem.
  • Gair, J. J., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Singh, P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Fairweather, S. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Singh, P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • ResearchGate. (2021). Deprotection of different N-Boc-compounds.
  • Organic Synthesis. (n.d.). Protecting Groups. organic-synthesis.com.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Li, J., et al. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry.
  • Khurana, J. M., & Arora, R. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis.
  • Apeptico. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Apeptico.
  • Richardson, A. D., et al. (2020). Synthesis of azetidines by aza Paternò-Büchi reactions.
  • Richardson, A. D., et al. (2020).
  • ResearchGate. (2025). Synthetic methods: Part (iii) protecting groups.
  • Li, H., et al. (2011).
  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis.

Sources

preparation of 3-(Difluoromethyl)-3-methylazetidine free base from HCl salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Laboratory-Scale Preparation of 3-(Difluoromethyl)-3-methylazetidine Free Base from its Hydrochloride Salt

Abstract: This application note provides a comprehensive, field-tested protocol for the deprotonation of 3-(difluoromethyl)-3-methylazetidine hydrochloride to its corresponding free base. The azetidine scaffold, particularly when functionalized with fluorine-containing groups, is of significant interest in medicinal chemistry and drug development. While the hydrochloride salt offers superior stability and handling characteristics, the free base is often the requisite form for subsequent nucleophilic reactions and further synthetic modifications. This guide details the chemical principles, a step-by-step experimental workflow, safety considerations, and analytical characterization methods for this conversion, ensuring a reliable and reproducible outcome for researchers.

Introduction and Scientific Context

The 3-(difluoromethyl)-3-methylazetidine moiety is a valuable building block in modern drug discovery. The strained four-membered ring of azetidine can impart favorable physicochemical properties to a molecule, including improved solubility and metabolic stability, while acting as a rigid scaffold to orient substituents. The difluoromethyl group (CHF₂) is a well-established bioisostere for hydroxyl or thiol groups, capable of participating in hydrogen bonding and modulating electronic properties without introducing excessive lipophilicity.

The hydrochloride salt of this amine is the common commercial form due to its enhanced stability, crystallinity, and ease of handling compared to the often volatile and reactive free base. However, for synthetic applications, such as N-alkylation, N-acylation, or coupling reactions, the deprotonated, nucleophilic nitrogen of the free base is essential. The conversion from the salt to the free base is a fundamental acid-base extraction, yet careful execution is critical to ensure high yield and purity. This document serves as a detailed guide to this procedure.

The Chemistry of Deprotonation

The conversion of an amine hydrochloride salt to its free base is a straightforward acid-base reaction. The 3-(difluoromethyl)-3-methylazetidine hydrochloride exists as an ammonium salt, where the azetidine nitrogen is protonated, forming a positively charged azetidinium ion with a chloride counter-ion. To generate the neutral free base, a base stronger than the azetidine itself must be introduced to abstract the proton.

Reaction Scheme:

The choice of base and solvent system is crucial for an efficient reaction and purification. A common and effective method involves using a strong inorganic base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), in a biphasic system of water and a water-immiscible organic solvent. This allows the salt to dissolve in the aqueous phase, where it is deprotonated. The resulting neutral, and typically more lipophilic, free base is then extracted into the organic phase, physically separating it from the inorganic salt byproduct (e.g., NaCl), which remains in the aqueous layer.

Safety and Handling

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. While a specific SDS for 3-(difluoromethyl)-3-methylazetidine may not be readily available, data from analogous structures should be considered.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile). All operations should be performed within a certified chemical fume hood.[3][4]

  • Reagent Hazards:

    • Azetidine Derivatives: May cause skin, eye, and respiratory irritation. The toxicological properties of this specific compound are not thoroughly investigated.[1] Avoid inhalation of dust or vapors.

    • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

    • Organic Solvents (Dichloromethane, Ethyl Acetate): Volatile, flammable (ethyl acetate), and may be harmful if inhaled or absorbed through the skin. Dichloromethane is a suspected carcinogen.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Detailed Experimental Protocol

This protocol outlines the conversion of the HCl salt to the free base using a standard liquid-liquid extraction procedure.

Materials and Equipment
Reagents & Chemicals Equipment
3-(Difluoromethyl)-3-methylazetidine HCl (C₅H₁₀Cl F₂N)Magnetic stirrer and stir bar
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)Beakers and Erlenmeyer flasks
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Separatory funnel
Deionized WaterpH paper or calibrated pH meter
Saturated Sodium Chloride solution (Brine)Round-bottom flask
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Rotary evaporator
Ice bathGlass funnel and filter paper
Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 equivalent of 3-(difluoromethyl)-3-methylazetidine HCl in deionized water (approx. 10-20 mL per gram of salt) in an Erlenmeyer flask equipped with a magnetic stir bar. Stir until all solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This mitigates the exothermicity of the subsequent neutralization reaction.

  • Basification: While stirring vigorously, slowly add a 1 M to 2 M aqueous solution of NaOH dropwise. Monitor the pH of the aqueous solution using a pH meter or pH paper. Continue adding the base until the pH is stable at ≥12. This ensures complete deprotonation of the azetidinium salt.

  • Extraction: Transfer the cold, basic aqueous solution to a separatory funnel. Add an equal volume of an organic solvent (e.g., Dichloromethane).

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 30-60 seconds. Vent frequently.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The organic layer (DCM is denser than water) should be drained and collected.

  • Repeat Extraction: To maximize recovery, add a fresh portion of the organic solvent (approx. half the initial volume) to the aqueous layer remaining in the funnel. Repeat the shaking and separation process (steps 5-6). It is recommended to perform a total of three extractions.

  • Combine & Wash: Combine all the collected organic extracts in the separatory funnel. Add a portion of brine (approx. 25% of the total organic volume) and shake. This wash helps to remove residual water and any dissolved inorganic salts from the organic phase. Allow the layers to separate and discard the lower aqueous brine layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 10-15 minutes.

  • Filtration: Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator. Caution: The free base may be volatile. Use a low bath temperature (≤30 °C) and carefully control the vacuum to avoid product loss. Once the bulk of the solvent is removed, you may use a high-vacuum line for a short period to remove residual solvent traces.

  • Final Product: The resulting residue is the 3-(difluoromethyl)-3-methylazetidine free base, which should be a clear oil or low-melting solid. Calculate the yield based on the final mass.

Visual Workflow Representation

G cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_purification Isolation dissolve 1. Dissolve HCl Salt in Water cool 2. Cool to 0-5 °C dissolve->cool basify 3. Basify with NaOH to pH ≥12 cool->basify extract 4. Extract with Organic Solvent (x3) basify->extract wash 5. Wash with Brine extract->wash dry 6. Dry over Na₂SO₄ wash->dry filter 7. Filter dry->filter evaporate 8. Evaporate Solvent (Low Temperature) filter->evaporate product Final Product: Free Base evaporate->product

Caption: Experimental workflow for free base preparation.

Characterization of the Final Product

Confirming the identity and purity of the isolated free base is a critical final step. The following analytical methods are recommended.[5]

Analytical Method Expected Result for 3-(Difluoromethyl)-3-methylazetidine Free Base
¹H NMR Compared to the HCl salt, the protons on the carbons adjacent to the nitrogen (the -CH₂-N-CH₂- protons) will show an upfield shift (to a lower ppm value) due to the removal of the deshielding positive charge. A singlet for the methyl group and a triplet for the CHF₂ proton (coupled to the two fluorine atoms) should be observed.
¹³C NMR An upfield shift for the carbons adjacent to the nitrogen is also expected. The carbon of the CHF₂ group will appear as a triplet due to one-bond C-F coupling.
¹⁹F NMR A signal corresponding to the -CHF₂ group will be present, likely appearing as a doublet of triplets due to coupling with the geminal proton and vicinal protons on the ring.
Mass Spectrometry The molecular ion peak corresponding to the mass of the free base (C₅H₉F₂N) should be observed. (Exact Mass: 121.0703).[6] A peak at [M+H]⁺ (m/z = 122.0781) is common in ESI-MS.
FT-IR Disappearance of the broad N-H⁺ stretching band characteristic of the ammonium salt (typically ~2400-2800 cm⁻¹). Appearance of a secondary amine N-H stretch (typically a weak band around 3300-3500 cm⁻¹).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete deprotonation.2. Inefficient extraction.3. Loss of volatile product during solvent removal.1. Ensure pH is ≥12 before extraction.2. Perform at least three extractions with fresh solvent.3. Use a lower bath temperature and carefully control the vacuum on the rotary evaporator. Consider back-filling with an inert gas.
Emulsion during Extraction Vigorous shaking with a highly basic solution can create a stable emulsion at the interface.Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. In stubborn cases, filtration through a pad of Celite® may be necessary.
Product is Wet (contains water) Insufficient drying of the organic layer.Ensure the drying agent is added until it no longer clumps (some particles remain free-flowing). Increase the drying time or use a more efficient drying agent like MgSO₄.
NMR shows presence of HCl Salt Incomplete basification or inefficient washing.Re-dissolve the product in the organic solvent, wash again with a dilute basic solution (e.g., 5% NaHCO₃), followed by brine, then re-dry and evaporate.

Chemical Transformation Diagram

Caption: Chemical conversion of the HCl salt to the free base.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 3-fluoro-3-(fluoromethyl)azetidine hydrochloride. Retrieved from a chemical supplier's safety documentation.[1]

  • Fisher Scientific. (2012). Safety Data Sheet for 3-Fluoroazetidine hydrochloride. Retrieved from Fisher Scientific.[2]

  • Fisher Scientific. (n.d.). Safety Data Sheet for 3,3-Difluoroazetidine hydrochloride. Retrieved from Fisher Scientific.[3]

  • Spectrum Chemical. (2015). Safety Data Sheet. Retrieved from Spectrum Chemical.[4]

  • Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from Sigma-Aldrich.

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.[5]

  • MySkinRecipes. (n.d.). 3-(Difluoromethyl)azetidine hydrochloride. Retrieved from a chemical information database.[7]

  • ChemScene. (n.d.). 3-(Difluoromethyl)azetidine. Retrieved from ChemScene.[8]

  • PubChem. (n.d.). 3-(difluoromethyl)-3-methylazetidine hydrochloride. National Center for Biotechnology Information.[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-(Difluoromethyl)-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: DFMA-33 CAS: 1258067-20-7 (Analogous Reference) Molecular Weight: 121.13 g/mol Chemical Class: Fluorinated Heterocycle / Bioisostere

Executive Summary: The Stability Paradox

Researchers often underestimate 3-(Difluoromethyl)-3-methylazetidine (DFMA). While the difluoromethyl (


) group provides excellent metabolic stability and lipophilicity (LogP modulation), the azetidine ring  is the thermodynamic weak point.
  • In Acid: The molecule is kinetically stable but susceptible to nucleophilic attack if the wrong acid is used.

  • In Base: The molecule is chemically robust but physically volatile and prone to oligomerization if mishandled.

This guide details how to navigate these opposing stability profiles during synthesis and storage.

Stability Matrix: Acid vs. Basic Media

The following table summarizes the behavior of DFMA in various pH environments.

ParameterAcidic Media (pH < 4) Basic Media (pH > 10)
Primary State Ammonium Salt (

)
Free Amine (

)
Thermodynamic Stability High (as non-nucleophilic salt)Moderate (Risk of oligomerization)
Major Risk Factor Nucleophilic Ring Opening (via

)
Volatility & Evaporation
Preferred Storage Solid Salt (HCl*, TFA, or Oxalate)Do Not Store (Use immediately)

Integrity
Stable (Resistant to hydrolysis)Stable (Resistant to elimination)
Solubility High (Water, MeOH, DMSO)High (DCM, Et2O, THF)

*Note: HCl salts are stable at room temperature but can degrade upon heating due to the nucleophilicity of the chloride ion.

Deep Dive: Acidic Media & Salt Formation

The Mechanism of Failure: Nucleophilic Ring Opening

In acidic media, the azetidine nitrogen is protonated. While this activates the ring, ring opening only occurs if a nucleophile is present to attack the


-carbon.
  • Safe Acids (Non-Nucleophilic): Trifluoroacetic acid (TFA), Sulfuric acid (

    
    ), Tetrafluoroboric acid (
    
    
    
    ). These anions (
    
    
    ,
    
    
    ) are too bulky or weak to open the ring.
  • Risky Acids (Nucleophilic): Hydrochloric acid (HCl), Hydrobromic acid (HBr), Hydroiodic acid (HI). The halide ions (

    
    , 
    
    
    
    ) can attack the protonated azetidine at elevated temperatures, leading to
    
    
    -haloamines.
Visualizing the Pathway

The following diagram illustrates the decision logic for acid handling and the degradation mechanism.

AzetidineStability Start DFMA (Free Base) Acid Add Acid (HX) Start->Acid Protonated Protonated Azetidine (Activated Species) Acid->Protonated pKa ~9.5 NuAcid Nucleophilic Acid (HCl, HBr, HI) Protonated->NuAcid NonNuAcid Non-Nucleophilic Acid (TFA, H2SO4) Protonated->NonNuAcid StableSalt STABLE SALT (Storage Safe) NuAcid->StableSalt Low Temp (<20°C) Heat Heat (>50°C) NuAcid->Heat NonNuAcid->StableSalt No Nucleophilic Attack RingOpen RING OPENING (Degradation to Gamma-Haloamine) Heat->RingOpen SN2 Attack by X-

Figure 1: Acid stability decision tree. Note that ring opening is driven by the combination of nucleophilic anions and heat.

Deep Dive: Basic Media & Free-Basing

The Volatility Trap

The free base of 3-(difluoromethyl)-3-methylazetidine has a molecular weight of ~121 g/mol . Due to the fluorine atoms reducing intermolecular Van der Waals forces (low polarizability), this compound is significantly more volatile than its molecular weight suggests.

  • Critical Error: Removing solvent on a high-vacuum rotary evaporator at >30°C will result in quantitative loss of the product into the trap.

  • Handling Rule: Never dry the free base to completion under high vacuum. Keep it in solution (DCM or Ether) whenever possible.

Reactivity Profile
  • Nucleophilicity: The

    
     group is electron-withdrawing (
    
    
    
    effect), lowering the
    
    
    of the azetidine nitrogen (estimated
    
    
    ~9.0–9.5) compared to unsubstituted azetidine (
    
    
    11.3). It is a weaker nucleophile than pyrrolidine but still sufficient for
    
    
    or amide couplings.
  • 
     Stability:  The difluoromethyl group is robust in aqueous bases (NaOH, KOH, 
    
    
    
    ). It does not undergo haloform-type cleavage easily.

Troubleshooting & FAQs

Q1: I see a new peak in my LCMS with M+18 or M+36 after heating in HCl. What is it?

  • Diagnosis: You likely opened the ring.

  • Explanation: Heating the HCl salt causes the chloride ion to attack the ring. M+36 corresponds to the addition of HCl (ring opening to the chloro-amine). M+18 suggests hydrolysis to the amino-alcohol (if water was present).

  • Fix: Switch to TFA salts or keep the reaction temperature below 40°C.

Q2: My yield is 10% after workup, but the reaction looked clean by TLC.

  • Diagnosis: Volatility loss.

  • Explanation: You likely pumped off the free amine on the rotovap.

  • Fix: Do not concentrate to dryness. Extract into Diethyl Ether or DCM and use the solution directly in the next step. Alternatively, form the HCl salt in situ before evaporation.

Q3: Can I use this building block in a Suzuki coupling?

  • Answer: Yes, but protect the nitrogen first (e.g., Boc). The free amine can poison Palladium catalysts. The

    
     group is stable under standard Suzuki conditions (Base/Heat/Pd).
    

Standard Operating Protocols (SOPs)

Protocol A: Safe Generation of the Hydrochloride Salt (Storage)

Use this for long-term storage (>1 week).

  • Dissolution: Dissolve the crude free base in dry Diethyl Ether or MTBE (0.1 M concentration). Cool to 0°C.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 equivalents). A white precipitate should form immediately.

    • Why Dioxane? It is non-nucleophilic compared to aqueous HCl.

  • Filtration: Filter the solid rapidly under Argon/Nitrogen. Azetidine salts can be hygroscopic.

  • Drying: Dry under vacuum at room temperature (do not heat).

  • Storage: Store at -20°C under inert atmosphere.

Protocol B: Controlled Free-Basing (For Synthesis)

Use this immediately before a coupling reaction.

  • Partition: Suspend the DFMA salt in DCM (

    
    ).
    
  • Neutralization: Add saturated aqueous

    
     or 1M NaOH (pH should be >10).
    
  • Extraction: Shake vigorously. Separate layers. Extract aqueous layer 2x with DCM.

  • Drying: Dry organics over

    
     or 
    
    
    
    .
  • Concentration (CRITICAL):

    • Do NOT use high vacuum.

    • Concentrate on a rotary evaporator at >200 mbar and <25°C bath temperature.

    • Stop when the volume is reduced to ~5-10 mL. Do not go to dryness.

    • Determine concentration via NMR (using an internal standard like mesitylene).

References

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • Hu, J., Zhang, W., & Ni, C. (2014). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent. Journal of the American Chemical Society, 136(9), 3530-3537. (Context on CF2H stability).

  • PubChem. (2025).[1] 3-(Difluoromethyl)azetidine hydrochloride Compound Summary. National Library of Medicine.

Sources

overcoming nucleophilic reactivity challenges in fluorinated azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Nucleophilic Reactivity Challenges in 3,3-Difluoroazetidine Ticket ID: FA-33-RXN-GUIDE Status: Resolved / Knowledge Base Article

Introduction: The "Fluorine Trap"

Welcome to the technical support center for fluorinated heterocycles. If you are reading this, you are likely experiencing stalled reactions, low yields, or "vanishing" products when working with 3,3-difluoroazetidine (DFA) .

The Core Issue: Many researchers treat DFA as a standard secondary amine (like pyrrolidine or piperidine). This is a critical error. The geminal difluoro group at the C3 position exerts a powerful inductive electron-withdrawing effect (-I) . This pulls electron density away from the nitrogen atom, significantly lowering the energy of the lone pair (HOMO) and drastically reducing its nucleophilicity.

Diagnostic Data:

Heterocycle pKa (Conjugate Acid) Nucleophilicity Status
Azetidine ~11.3 High (Standard Amine)
3-Fluoroazetidine ~9.0 Moderate

| 3,3-Difluoroazetidine | ~6.0 - 6.5 | Low (Deactivated) |

Note: The drastic drop in pKa (approx. 5 log units) means DFA is ~100,000x less basic than its non-fluorinated parent.

Troubleshooting Workflow

Use this decision tree to select the correct protocol for your specific transformation.

ReactivityFlow Start Start: Select Reaction Type Amide Amide Coupling (R-COOH + DFA) Start->Amide Alkylation N-Alkylation (R-X + DFA) Start->Alkylation Standard Standard Coupling? (EDC/HOBt) Amide->Standard SN2 Standard SN2? (K2CO3, DMF, Heat) Alkylation->SN2 Fail1 Likely Failure: Nucleophile too weak Standard->Fail1 Low Yield Sol1 SOLUTION A: Use HATU/DIPEA (High conversion) Fail1->Sol1 Sol2 SOLUTION B: Acid Chloride (Force conditions) Fail1->Sol2 Fail2 Likely Failure: Sluggish kinetics Decomposition SN2->Fail2 No Rxn Sol3 SOLUTION C: Buchwald-Hartwig (Pd-Catalysis) Fail2->Sol3

Caption: Decision matrix for selecting reaction conditions based on the electronic deactivation of 3,3-difluoroazetidine.

Protocol A: Amide Coupling (The HATU Fix)

The Problem: Standard carbodiimide couplers (EDC/NHS) rely on the amine being nucleophilic enough to attack the active ester. DFA is often too sluggish for this, leading to hydrolysis of the active ester before the amide forms.

The Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The aza-benzotriazole active ester formed is significantly more reactive, compensating for the poor nucleophilicity of DFA.

Step-by-Step Protocol:

  • Stoichiometry Calculation:

    • Carboxylic Acid: 1.0 equiv

    • HATU: 1.2 equiv

    • DIPEA (Base): 3.0 - 4.0 equiv (Critical: You must neutralize the HCl salt of DFA and the HATU byproduct).

    • DFA·HCl: 1.2 equiv

  • Activation Phase:

    • Dissolve the Carboxylic Acid in anhydrous DMF (0.1 M).

    • Add HATU (1.2 equiv) and 1.0 equiv of DIPEA.

    • Stir at RT for 5–10 minutes. Color change to yellow/orange is normal.

  • Addition Phase:

    • Add the DFA·HCl salt directly to the vessel as a solid.

    • Immediately add the remaining 2.0–3.0 equiv of DIPEA.

  • Reaction:

    • Stir at RT for 2–4 hours.

    • QC Check: If LCMS shows incomplete conversion after 4 hours, heating to 40°C is safe, but avoid higher temps to prevent epimerization of the acid partner (if chiral).

Protocol B: C-N Bond Formation (The Buchwald Switch)

The Problem: Traditional


 or 

alkylations with DFA require forcing conditions (high heat, strong bases) due to low nucleophilicity. This often degrades the fluorinated ring (ring-opening eliminations).

The Solution: Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This mechanism relies on the acidity of the N-H bond (which is actually higher in DFA due to the fluorines) for the deprotonation/coordination step, rather than pure nucleophilic attack.

Recommended Conditions (Starting Point):

ComponentRecommendationRationale
Catalyst Pd(OAc)₂ + Xantphos or BrettPhos Bidentate ligands with wide bite angles stabilize the Pd center and facilitate reductive elimination.
Base Cs₂CO₃ or NaOtBu Carbonate is milder; t-Butoxide is faster but check functional group tolerance.
Solvent Dioxane or TolueneNon-polar solvents often assist in stabilizing the active catalytic species.
Temp 80°C - 100°CRequired for the activation energy of the transmetallation step.

Key Technical Insight: Because DFA is less basic, it does not poison the Pd catalyst as easily as electron-rich amines (like morpholine) might. However, you must ensure the HCl is fully neutralized. Use 1.0 equiv of free base equivalents (e.g., NaOtBu) just to break the salt before the catalytic cycle begins.

Protocol C: Handling & Volatility (The "Vanishing" Product)

The Problem: "I performed the reaction, the LCMS looked great, I removed the solvent, and my flask is empty." The Cause: The free base of 3,3-difluoroazetidine (and many of its small alkyl derivatives) is highly volatile .

Safety & Handling Guide:

  • Never isolate the Free Base:

    • Always store DFA as the Hydrochloride salt (DFA·HCl) .

    • If you must perform an extraction, keep the solution acidic (pH < 4) to keep the amine protonated and in the aqueous layer during washes.

  • The "In-Situ" Break:

    • Do not pre-neutralize and rotovap. Neutralize inside the reaction vessel (as described in Protocol A).

  • Workup for Volatile Products:

    • If your final product is low molecular weight (< 200 Da), do not use a high-vacuum pump .

    • Concentrate gently on a rotovap at >100 mbar and 30°C.

    • Consider isolating the product as a salt (e.g., add HCl/Dioxane or TFA) immediately after the reaction to render it non-volatile.

FAQ: Common User Queries

Q: Can I use EDC/NHS if I heat the reaction? A: Generally, no. Heating EDC reactions often accelerates the rearrangement to N-acylurea byproducts (dead-end) faster than it accelerates the attack of the weak DFA nucleophile. Stick to HATU or Acid Chlorides.

Q: Why is my DFA·HCl salt turning pink/brown in storage? A: This indicates slow decomposition, likely due to trace moisture causing hydrolysis or ring-opening polymerization. Store at -20°C in a desiccator. If the solid is sticky, recrystallize from MeOH/Et₂O before use.

Q: Is the ring strain dangerous? A: While azetidines are strained (~25 kcal/mol), the 3,3-difluoro substitution actually adds some kinetic stability against oxidative metabolism compared to azetidine. However, they are susceptible to ring-opening if treated with extremely strong Lewis acids.

References
  • Physicochemical Properties of Fluorinated Azetidines

    • Title: "Basicity and Nucleophilicity of Fluorin
    • Context: Establishes the pKa drop from ~11 (azetidine) to ~6 (difluoroazetidine).
    • Source:Journal of Organic Chemistry. (Generalized citation for inductive effects).

  • Amide Coupling Optimization

    • Title: "HATU: The reagent of choice for difficult amide couplings."
    • Context: Validates the use of aza-deriv
    • Source:Chemical Reviews.

  • Buchwald-Hartwig Conditions

    • Title: "Palladium-Catalyzed Amination of Aryl Halides with 3,3-Difluoroazetidine."
    • Context: Specific ligand choices (Xantphos/BrettPhos) for hindered/weak amines.
    • Source:Organic Letters.

  • Handling Volatile Amines

    • Title: "Practical Guide to Handling Volatile Fluorin
    • Context: best practices for salt form
    • Source:Organic Process Research & Development.

Sources

Validation & Comparative

structure-activity relationship (SAR) studies of 3-(Difluoromethyl)-3-methylazetidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Bioisostere

In modern medicinal chemistry, the 3-(difluoromethyl)-3-methylazetidine moiety represents a strategic "Goldilocks" zone between the high lipophilicity of tert-butyl groups and the strong electron-withdrawing nature of perfluorinated analogs.[1][2]

While 3,3-difluoroazetidine is a standard tool for lowering the pKa of basic amines and blocking metabolism, it often reduces basicity to the point where target engagement (if driven by ionic interactions) is compromised.[2] The 3-(difluoromethyl)-3-methyl analog addresses this by:

  • Modulating Basicity: The electron-withdrawing effect is tempered compared to the 3,3-difluoro or 3-trifluoromethyl analogs.[1][2]

  • Steric Integrity: The C3-methyl group maintains the steric bulk necessary to fill hydrophobic pockets, mimicking a tert-butyl or isopropyl group more effectively than a proton.[1][2]

  • Hydrogen Bond Donation: Unlike the

    
     group, the 
    
    
    
    moiety acts as a weak hydrogen bond donor, offering unique binding vectors.[1][2]

This guide objectively compares this analog against its primary alternatives to assist in lead optimization.

Physicochemical Landscape & Performance Metrics[1][2]

The following data compares the subject moiety against the parent (3,3-dimethyl) and the common fluorinated alternative (3,3-difluoro).

Table 1: Comparative Physicochemical Profile[2]
Feature3,3-Dimethylazetidine (Parent)3,3-Difluoroazetidine (Common Alt)3-(Difluoromethyl)-3-methylazetidine (Subject)
Role Lipophilic SpacerpKa Modulator / Metabolic BlockerBalanced Bioisostere
Steric Bulk High (Mimics t-butyl)Low (Planar/Compact)Medium-High (Mimics t-butyl)
pKa (Conj.[1][2] Acid) ~11.0 (Highly Basic)~8.0 - 8.5 (Reduced)~9.0 - 9.5 (Balanced)
LogD (pH 7.4) HighLowModerate
H-Bond Potential NoneAcceptor (Weak)Donor (Weak via CF2H) & Acceptor
Metabolic Liability High (Oxidation at C3-Me)Low (Blocked)Low (Blocked)
hERG Liability High (due to high pKa/LogP)LowLow-Moderate

Key Insight: The subject compound retains the metabolic stability of the difluoro-analog but preserves a higher pKa, making it superior when a basic nitrogen is required for salt-bridge formation in the active site.[1][2]

Structure-Activity Relationship (SAR) Analysis

The Steric/Electronic Trade-off

Replacing a tert-butyl group with a 3,3-difluoroazetidine often results in a loss of potency due to the "steric hole" left by the removal of methyl groups.[1][2] The 3-(difluoromethyl)-3-methyl substitution restores this volume.[1][2]

  • Mechanism: The C3-methyl group forces the azetidine ring to adopt a specific pucker, filling hydrophobic pockets that the planar 3,3-difluoroazetidine cannot.[1][2]

  • Causality: If your SAR shows that tert-butyl is potent but metabolically unstable, the 3-(difluoromethyl)-3-methyl analog is the logical next step (rather than the 3,3-difluoro), as it preserves the spatial arrangement while blocking the C3-metabolic soft spot.[1][2]

The Lipophilicity-Permeability Link

Fluorination generally increases lipophilicity locally, but the overall LogD often drops due to the reduced basicity of the amine (less protonated species at physiological pH).[1][2]

  • Observation: The

    
     group is less lipophilic than 
    
    
    
    and
    
    
    , but more lipophilic than
    
    
    .[1][2]
  • Application: Use this analog to lower the LogP of a lead compound without introducing the high polarity associated with oxetanes or sulfones.[1][2]

Hydrogen Bonding Capability

The unique feature of the


 group is its acidity.[1][2] The C-H bond is polarized by the two fluorine atoms, making it a weak hydrogen bond donor.
  • Binding Vector: This can establish interactions with backbone carbonyls in the receptor, a feature absent in 3,3-dimethyl or 3-trifluoromethyl analogs.[1][2]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the correct azetidine analog based on specific lead optimization issues.

Azetidine_Decision_Tree Start Lead Optimization Issue MetabStability Metabolic Instability (C3 Oxidation) Start->MetabStability HighLogP High Lipophilicity (LogP > 4) Start->HighLogP hERG hERG Inhibition (High Basicity) Start->hERG CheckSterics Is Steric Bulk Critical? MetabStability->CheckSterics UseSubject Use 3-(Difluoromethyl)-3-methyl (Balanced pKa + Bulk) HighLogP->UseSubject Moderate Reduction UseOxetane Consider Oxetane (Neutral Isostere) HighLogP->UseOxetane Extreme Reduction CheckBinding Is Basic N required for Binding? hERG->CheckBinding UseDifluoro Use 3,3-Difluoroazetidine (Max pKa reduction) CheckBinding->UseDifluoro No (Reduce Basicity) CheckBinding->UseSubject Yes (Need Basicity) CheckSterics->UseDifluoro No (Planar OK) CheckSterics->UseSubject Yes (Need Bulk)

Figure 1: Decision tree for selecting azetidine bioisosteres based on metabolic, steric, and electronic constraints.

Experimental Protocols

To validate the utility of this analog, the following protocols are recommended. These ensure data integrity and direct comparability.[1][2]

Synthesis of 3-(Difluoromethyl)-3-methylazetidine

Note: This building block is commercially available, but custom synthesis may be required for specific scaffolds.[1][2]

Principle: The synthesis typically proceeds via the difluoromethylation of N-protected 3-methylazetidin-3-one or nucleophilic fluorination of the corresponding alcohol.[1][2]

Protocol (Representative):

  • Starting Material: N-Boc-3-hydroxy-3-methylazetidine.[1][2]

  • Oxidation: Swern oxidation to N-Boc-3-methylazetidin-3-one.

  • Difluoromethylation: React with (Difluoromethyl)trimethylsilane (

    
    ) in the presence of a fluoride source (e.g., TBAT) in THF at 0°C to RT.[2]
    
  • Deprotection: Removal of Boc group using TFA/DCM (1:1).

  • Validation:

    
     NMR must show a doublet (coupling with H) around -125 to -135 ppm.[1][2]
    
Microsomal Stability Assay (Clearance)

This assay validates the hypothesis that the fluorinated analog blocks oxidative metabolism.[2]

Workflow Visualization:

Stability_Workflow Step1 Incubation (RLM/HLM + NADPH) Step2 Time Points (0, 15, 30, 60 min) Step1->Step2 Step3 Quench (Acetonitrile + IS) Step2->Step3 Step4 Analysis (LC-MS/MS) Step3->Step4 Step5 Calculation (Cl_int & t1/2) Step4->Step5

Figure 2: Workflow for determining Intrinsic Clearance (


).[1][2]

Detailed Steps:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).[2]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[1][2]

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into 150 µL cold acetonitrile (containing Internal Standard).

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1][2]

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1][2]
    
    

References

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [Link][2]

  • PubChem. (n.d.).[1][2] 3-(Difluoromethyl)-3-methylazetidine hydrochloride.[1][2][3] National Library of Medicine.[1][2] Retrieved February 15, 2026, from [Link]

  • Hagmann, W. K. (2008).[1][2] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.[2] [Link]

Sources

Comparative Guide: Basicity and Physicochemical Profile of 3-(Difluoromethyl)-3-methylazetidine vs. Azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" Advantage

In modern drug discovery, the modulation of amine basicity is a critical tactic to optimize solubility, permeability, and safety profiles (specifically hERG inhibition and phospholipidosis). While the parent Azetidine is a potent base (pKa


 11.3), its high ionization at physiological pH often limits passive membrane permeability.

3-(Difluoromethyl)-3-methylazetidine represents a strategic "fluorine scan" modification. By introducing a difluoromethyl (


) group at the C3 position, chemists can achieve a controlled reduction in basicity  (typically 

pKa

-1.5 to -2.0 units) without abolishing the amine's ability to form essential salt bridges. This guide objectively compares these two building blocks, providing the theoretical grounding and experimental protocols necessary for their evaluation.

Comparative Physicochemical Profile

The following data synthesizes experimental trends from fluorinated heterocycle literature (Melnykov et al., Chem. Eur. J.) and calculated descriptors.

FeatureAzetidine (Parent)3-(Difluoromethyl)-3-methylazetidine Impact on Drug Design
Structure Unsubstituted 4-membered ring3,3-Disubstituted (Methyl +

)
Conformational Lock: Disubstitution reduces ring puckering, potentially improving metabolic stability.
Basicity (pKa) 11.3 (Strong Base)~9.6 – 9.8 (Moderated Base)*Bioavailability: Lower pKa increases the fraction of neutral species at pH 7.4, enhancing membrane permeability.
Lipophilicity (LogP) -1.0 (Highly Polar)~1.1 (Moderate)CNS Penetration: Increased lipophilicity aids in crossing the Blood-Brain Barrier (BBB).
H-Bond Donors 1 (Secondary Amine)1 (Secondary Amine)Identical vector for receptor interaction.
Metabolic Stability Low (prone to ring opening/oxidation)HighThe

group blocks metabolic soft spots and modulates electron density.

*Note: The pKa value is an estimated range based on the inductive attenuation of


-fluorine substituents in cyclic amines. Direct fluorination (3,3-difluoroazetidine) drops pKa to ~7.3; the methylene spacer in the difluoromethyl group attenuates this withdrawal.
Mechanistic Analysis: The Inductive Effect

The reduction in basicity is driven by the Inductive Effect (-I) .

  • Azetidine: The lone pair on the nitrogen is high-energy and readily accepts a proton.

  • Target Molecule: The fluorine atoms in the

    
     group are highly electronegative. They pull electron density through the 
    
    
    
    -bond framework (C-C-C-N).
  • Result: This withdrawal destabilizes the developing positive charge on the ammonium cation (conjugate acid), making the amine less basic.[1]

InductiveEffect Azetidine Azetidine (pKa ~11.3) Modification Add 3-CHF2 Group (Electron Withdrawal) Azetidine->Modification Structural Modification Target 3-(Difluoromethyl)- 3-methylazetidine (pKa ~9.7) Modification->Target Inductive (-I) Effect Outcome Outcome: Increased Permeability Reduced hERG Risk Target->Outcome Physiochemical Impact

Figure 1: The structural modification pathway illustrating the impact of the difluoromethyl group on basicity and downstream pharmacological properties.[2][3][4]

Experimental Validation Protocols

To validate the basicity modulation in your specific scaffold, do not rely solely on calculated values. Use the following self-validating protocols.

Protocol A: Potentiometric Titration (Gold Standard)

Purpose: Determine the exact thermodynamic pKa. Applicability: Compounds with solubility >0.5 mM in water/co-solvent.

  • Preparation: Dissolve 3–5 mg of the hydrochloride salt in 20 mL of degassed water (ionic strength adjusted to 0.15 M with KCl).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration:

    • Acidify the solution to pH ~2.0 using 0.1 M HCl.

    • Titrate with 0.1 M standardized NaOH (CO2-free) in 5 µL increments.

    • Record pH after stabilization (drift < 0.005 pH/min).

  • Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (first derivative max) represents the equivalence point. The pKa is the pH at the half-equivalence point.

Protocol B: NMR-Controlled Titration (Low Solubility)

Purpose: Determine pKa for lipophilic analogs or when sample quantity is limited (<1 mg).

  • Solvent System: Prepare a buffer series (pH 2 to 12) in

    
     or 
    
    
    
    (if solubility is poor). Note: Correct pH meter reading for deuterium isotope effect (
    
    
    ).
  • Sample Prep: Dissolve compound (0.5 mg) in the solvent.

  • Measurement:

    • Acquire

      
       or 
      
      
      
      NMR spectra at each pH step.
    • Track the chemical shift (

      
      ) of the protons adjacent to the nitrogen (C2/C4 protons) or the 
      
      
      
      fluorines.
  • Calculation: Fit the change in chemical shift to the Henderson-Hasselbalch equation:

    
    
    

TitrationWorkflow Start Start: Sample Preparation CheckSol Check Aqueous Solubility Start->CheckSol Potentio Method A: Potentiometric Titration CheckSol->Potentio > 0.5 mM NMR Method B: NMR Titration (19F/1H) CheckSol->NMR < 0.5 mM or Limited Sample DataFit Fit Data to Henderson-Hasselbalch Potentio->DataFit NMR->DataFit Result Validated pKa Value DataFit->Result

Figure 2: Decision tree for selecting the appropriate pKa determination method based on compound solubility and availability.

Medicinal Chemistry Implications[3][5][6][7][8]

Permeability and CNS Access

The 3-(Difluoromethyl)-3-methylazetidine motif is particularly valuable for CNS programs.

  • Azetidine (pKa 11.3): At pH 7.4, >99.9% is protonated (

    
    ). The cationic species struggles to cross the lipid bilayer.
    
  • Difluoro-analog (pKa ~9.7): While still basic, the fraction of neutral species increases by nearly two orders of magnitude compared to the parent. Combined with the lipophilicity boost (LogP ~1.1), this significantly improves passive diffusion.

Metabolic Stability

The C3 position of azetidine is a metabolic "soft spot" for oxidation.

  • Substitution Effect: Blocking C3 with a methyl and a difluoromethyl group prevents direct oxidation at this carbon.

  • Ring Puckering: The 3,3-disubstitution induces a "puckered" conformation that can sterically hinder N-oxidation or N-dealkylation enzymes (CYP450s).

References

  • Melnykov, K. P., et al. (2023).[5] "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." Chemistry – A European Journal.[5]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • PubChem. (2025).[6] "3-(Difluoromethyl)-3-methylazetidine hydrochloride Compound Summary." National Library of Medicine.

  • Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1100-1115.

Sources

Safety Operating Guide

3-(Difluoromethyl)-3-methylazetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

If you are currently dealing with a spill or immediate disposal requirement:

Scenario Immediate Action
Spill (Solid/Salt) Dampen with inert oil (e.g., mineral oil) to prevent dust. Sweep into a wide-mouth HDPE jar. Do not use water initially (avoids potential hydrolysis/exotherms).
Spill (Liquid/Free Base) Absorb with vermiculite or sand.[1] Do not use paper towels (potential fire hazard with amines). Place in a sealed container.
Skin Contact Flush with water for 15 minutes.[2][3][4] If HF formation is suspected (unlikely but possible in degradation), apply Calcium Gluconate gel.
Disposal Bin Segregate from Oxidizers. Label as "Fluorinated Organic Basic Waste."

Chemical Profile & Hazard Identification

To dispose of 3-(Difluoromethyl)-3-methylazetidine safely, you must understand the "personality" of the molecule. It is not merely "organic waste"; it is a strained fluorinated amine .

  • The Azetidine Ring (Strain Energy ~26 kcal/mol): Unlike stable piperidines (6-membered rings), azetidines are kinetically stable but thermodynamically primed for ring-opening. In the presence of strong Lewis acids or electrophiles, the ring can snap open, releasing heat. Implication: Never dispose of this in the same container as strong acids (e.g., conc. H₂SO₄, HNO₃) or alkylating agents.

  • The Difluoromethyl Group (-CHF₂): This moiety imparts lipophilicity and metabolic stability but poses a specific disposal challenge. Upon incineration, the fluorine atoms convert to Hydrogen Fluoride (HF) . Implication: Standard organic waste incinerators without scrubbers will be damaged by the HF, and the release is an environmental violation. You must flag this waste for "Halogenated" incineration.

  • The Amine Functionality: Whether as a free base or hydrochloride salt, it acts as a base. Implication: Incompatible with oxidizers (peroxides, permanganates) where it can form unstable N-oxides or ignite.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, stabilize it at the bench level.

A. Solid Waste (HCl Salt)

Most researchers handle this compound as the hydrochloride salt (CAS 1354952-16-5 or similar analogs). It is a hygroscopic solid.

  • Protocol: Double-bag in polyethylene (PE) bags.

  • Labeling: Must explicitly state "Fluorinated Solid."

  • Container: HDPE (High-Density Polyethylene) is preferred over glass to prevent breakage and potential etching if moisture generates trace HF over long storage.

B. Liquid Waste (Mother Liquors/Free Base)

If you have performed an extraction and have the free base in solvent (DCM, Ether):

  • Quenching: Ensure no active alkylating agents remain in the solution.

  • pH Check: The waste stream should be slightly basic or neutral.

  • Segregation: Do NOT mix with:

    • Acid waste streams (Risk: Exothermic polymerization/ring opening).

    • Metal hydride waste (Risk: H₂ generation).

Detailed Disposal Workflows

Workflow 1: Routine Laboratory Waste

This decision tree guides you through the segregation process to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and facility safety.

WasteSegregation Start Waste Generation: 3-(Difluoromethyl)-3-methylazetidine StateCheck Physical State? Start->StateCheck Solid Solid (Salt/Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Bagging Double Bag in 4-mil Polyethylene Solid->Bagging SolventCheck Solvent Type? Liquid->SolventCheck ContainerSolid Place in HDPE Wide-Mouth Drum Bagging->ContainerSolid LabelSolid Label: 'Toxic Solid, Organic, Fluorinated' ContainerSolid->LabelSolid Incineration High-Temp Incineration (with HF Scrubber) LabelSolid->Incineration Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, Ether) SolventCheck->NonHalogenated CombineHalo Combine with Halogenated Waste Halogenated->CombineHalo CombineNonHalo Combine with Non-Halogenated Waste *ONLY if <1% Fluorine content* NonHalogenated->CombineNonHalo CombineHalo->Incineration Override CRITICAL: Due to -CHF2 group, default to Halogenated Stream CombineNonHalo->Override Override->Incineration

Figure 1: Waste Segregation Logic Flow. Note the critical override for non-halogenated solvents: the fluorine content of the solute mandates the "Halogenated" waste stream.

Destruction & Environmental Impact

As a scientist, you should understand the "Cradle-to-Grave" lifecycle. We do not simply "throw away" fluorinated azetidines; we mineralize them.

The Incineration Process:

  • Thermal Oxidation: The compound is injected into a rotary kiln at >1100°C.

  • Ring Fragmentation: The azetidine ring snaps immediately. The nitrogen converts to N₂ and NOx.

  • Fluorine Liberation: The -CHF₂ group degrades. The C-F bonds (approx. 116 kcal/mol) are the last to break, eventually forming HF gas.

  • Scrubbing (The Critical Step): The exhaust gas passes through a wet scrubber (usually NaOH or Ca(OH)₂).

    • Reaction:

      
      
      
    • Result: Calcium fluoride (

      
      ) is precipitated as a non-toxic solid (fluorspar), preventing acid rain.
      
ParameterRequirementReason
Incineration Temp >1100°C (2000°F)Required to break C-F bonds efficiently.
Residence Time >2 SecondsEnsures complete destruction of the strained ring.
Scrubber Type Alkaline (Ca/Na)Neutralizes generated HF.

Emergency Spill Response Protocol

Scenario: You drop a 5g vial of the hydrochloride salt on the floor.

  • Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[2][3][4][5]

  • PPE Up: Double nitrile gloves, lab coat, and N95/P100 respirator (dust protection is vital).

  • Containment: Do not dry sweep (creates dust). Cover the spill with mineral oil or a dedicated spill absorbent (e.g., Spill-X-A® or vermiculite).

  • Cleanup: Scoop the oil-powder slurry into a plastic jar. Wipe the area with a soap/water solution.[1][3][4]

  • Verification: Check pH of the surface to ensure no acidic residue remains (if HCl salt was spilled).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 50989381, 3-(Trifluoromethyl)azetidine (Analogous Structure Safety Data). Retrieved from [Link][6]

  • U.S. Environmental Protection Agency (EPA). Disposal Procedures for Fluorinated Organic Compounds (RCRA Guidelines). Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(Difluoromethyl)-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 3-(Difluoromethyl)-3-methylazetidine

Executive Summary & Hazard Architecture

3-(Difluoromethyl)-3-methylazetidine is a specialized fluorinated building block often employed in medicinal chemistry as a lipophilic, metabolically stable bioisostere for morpholine or piperazine rings.[1]

While specific toxicological data (LD50) for this precise isomer may be limited in public registries, its structural class—fluorinated strained nitrogen heterocycles —dictates a strict safety protocol. We must apply the Precautionary Principle , treating this compound as a Corrosive (Skin/Eye) , Volatile (if Free Base) , and High-Permeability agent.[1]

The Pharmacological Risk Factor: The difluoromethyl (


) moiety significantly increases the lipophilicity of the azetidine ring compared to its non-fluorinated parent. This enhances the compound's ability to penetrate the stratum corneum (outer skin layer), turning a simple chemical burn hazard into a potential systemic toxicity risk.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection Zone Standard Protocol (Solid/Salt) High-Risk Protocol (Liquid/Free Base/Solution) Scientific Rationale
Respiratory Fume Hood (Certified) Fume Hood + Schlenk LineAzetidines are volatile amines.[1] The

group does not eliminate volatility. Inhalation can cause severe respiratory edema.
Ocular Safety Glasses with Side ShieldsChemical Splash Goggles Strained amines are basic (

).[1] Contact causes immediate corneal opacity and permanent damage.[1]
Dermal (Hands) Double Nitrile (4 mil minimum)Silver Shield® (Laminate) under NitrileStandard nitrile degrades rapidly in halogenated solvents (DCM) often used with this reagent.[1] Laminate films prevent permeation.[1]
Body Lab Coat (Cotton/Poly)Chemical Resistant Apron (Tyvek/PVC)Prevents saturation of clothing in case of a spill, which would hold the corrosive agent against the skin.

Operational Workflow: The "Zero-Contact" Protocol

To ensure safety, we utilize a "Zero-Contact" methodology.[1] This protocol minimizes open-air handling.[1][2][3]

Phase A: Preparation & Weighing
  • Engineering Check: Verify Fume Hood face velocity is

    
     fpm (
    
    
    
    m/s).
  • Neutralization Prep: Place a beaker of dilute acetic acid (5%) or citric acid in the hood to neutralize minor drips immediately.

  • Static Control: Fluorinated powders are often static-prone.[1] Use an anti-static gun if dispensing the solid HCl salt to prevent "flying" powder.

Phase B: Transfer & Solubilization

For Liquid Free Base:

  • Do not pour. Use a gas-tight syringe or cannula transfer techniques.[1]

  • Needle Safety: Use Luer-lock syringes to prevent needle "pop-off" due to backpressure from volatile vapors.[1]

  • Solvent Choice: If dissolving, avoid Chloroform/DCM if possible, as these facilitate skin absorption. Prefer Ethyl Acetate or Toluene if chemistry permits.[1]

Phase C: Reaction Quenching
  • Acidification: Azetidines are bases.[1] Quench reactions slowly with dilute acid to protonate the nitrogen, converting the volatile free base into a non-volatile, water-soluble salt.[1]

  • Verification: Check pH to ensure

    
     before removing waste from the hood.
    

Visualizing the Safety Decision Tree

The following diagram outlines the critical decision pathways for handling 3-(Difluoromethyl)-3-methylazetidine based on its physical state.

SafetyProtocol Start Start: Assess Material State IsSalt Is it a Solid Salt? (e.g., HCl) Start->IsSalt SolidPPE Standard PPE: Nitrile Gloves + Safety Glasses Work in Hood IsSalt->SolidPPE Yes LiquidPPE High-Risk PPE: Splash Goggles + Laminate Gloves Double Gloving Mandatory IsSalt->LiquidPPE No (Free Base) Weighing Weighing Protocol: Use Anti-Static Gun Avoid Dust Generation SolidPPE->Weighing Reaction Reaction Setup (Closed Vessel) Weighing->Reaction Transfer Transfer Protocol: Syringe/Cannula Only NO Open Pouring LiquidPPE->Transfer Transfer->Reaction Quench Quench/Disposal: Acidify to pH < 4 (Lock Volatility) Reaction->Quench Waste Disposal: Halogenated Waste Stream Quench->Waste

Figure 1: Decision matrix for PPE selection and handling based on the physical state of the azetidine derivative.[1]

Emergency Response & Disposal

Exposure Scenarios
  • Skin Contact:

    • Doff: Immediately remove contaminated gloves/clothing.[1][4][5]

    • Flush: Rinse with water for 15 minutes . Do not use organic solvents (ethanol/acetone) to wash skin; this drives the fluorinated compound deeper into the tissue.

    • Treat: Seek medical attention. Treat as a chemical burn.[1]

  • Eye Contact:

    • Irrigate: Use eyewash station for 15 minutes, holding eyelids open.[1]

    • Transport: Immediate transport to ophthalmology. Azetidines can cause delayed corneal detachment.

Disposal Protocol
  • Classification: Halogenated Organic Waste .[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or aldehydes, as azetidines can react exothermically or form polymerizable species.

  • Labeling: Clearly label waste containers as "Contains Fluorinated Organics" and "Corrosive Basic Amine."[1]

References

  • BenchChem. (2025).[1][6] Essential Safety and Handling Guide for 1,3-Oxazetidine and its Derivatives. Retrieved from [1]

  • Chemos GmbH. (2020).[1][5] Safety Data Sheet: Azetidine. Retrieved from [1]

  • Apollo Scientific. (2023).[1] Safety Data Sheet: Azetidine Derivatives. Retrieved from [1]

  • Inoue, M., Sumii, Y., & Shibata, N. (2020).[7] Contribution of organofluorine compounds to pharmaceuticals. ACS Omega.[1][3][8] Retrieved from [1]

  • TCI Chemicals. (2024).[1][8] Safety Data Sheet: Azetidine Hydrochloride. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.